molecular formula C15H19NO4 B059202 (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS No. 1259278-10-8

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Katalognummer: B059202
CAS-Nummer: 1259278-10-8
Molekulargewicht: 277.31 g/mol
InChI-Schlüssel: LTEORMGXUMWZCU-OLZOCXBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is a sophisticated chiral building block of significant value in synthetic organic and medicinal chemistry. This compound features a stereodefined 1,3-disubstituted cyclohexane scaffold, incorporating both a carboxylic acid and a carbobenzoxy (Cbz)-protected amine functional group. The rigid cyclohexane ring in this specific (1R,3S) configuration introduces conformational constraints, making it an ideal precursor for the synthesis of non-natural amino acids, peptidomimetics, and other complex molecular architectures. Researchers utilize this compound to introduce cyclic, constrained elements into peptide chains, thereby modulating the biological activity, metabolic stability, and bioavailability of potential therapeutic agents. The Cbz-protecting group is readily removable under mild hydrogenolysis conditions, allowing for selective deprotection and further functionalization of the amine group. Its primary research applications include the development of protease inhibitors, the exploration of structure-activity relationships (SAR) in drug discovery programs, and the construction of spatially defined combinatorial libraries. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

(1R,3S)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)12-7-4-8-13(9-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEORMGXUMWZCU-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635077
Record name (1R,3S)-3-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952616-39-6, 1259278-10-8
Record name rel-(1R,3S)-3-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952616-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-cis-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS number 1259278-10-8

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid .

Executive Summary

This compound (CAS 1259278-10-8) is a high-value chiral building block belonging to the class of conformationally restricted


-amino acids . It serves as a critical scaffold in the synthesis of peptidomimetics , specifically foldamers  (synthetic oligomers with stable secondary structures), and next-generation enzyme inhibitors.

Unlike flexible linear amino acids, the cyclohexane ring of this compound locks the amino and carboxyl groups into a specific spatial orientation. The (1R,3S) stereochemistry corresponds to the cis-1,3-disubstituted configuration, which predominantly adopts a diequatorial chair conformation . This structural rigidity is exploited in medicinal chemistry to improve metabolic stability (proteolysis resistance) and to lock pharmacophores into bioactive conformations for targets such as GABA receptors and serine proteases .

Chemical Identity & Stereochemical Analysis

Nomenclature and Structure
  • IUPAC Name: (1R,3S)-3-{[(Benzyloxy)carbonyl]amino}cyclohexane-1-carboxylic acid

  • Synonyms: (1R,3S)-3-(Cbz-amino)cyclohexanecarboxylic acid; N-Cbz-cis-3-aminocyclohexanecarboxylic acid (N-Cbz-cis-3-ACHC).

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 277.32 g/mol

Stereochemistry and Conformation

The (1R,3S) configuration on a 1,3-disubstituted cyclohexane ring dictates a cis relationship between the substituents.

  • Configuration: The C1 carboxyl group and C3 amino group are on the same face of the ring.

  • Conformation: In the chair conformation, 1,3-cis substituents can exist as either diaxial (a,a) or diequatorial (e,e) . The diequatorial conformer is significantly more energetically stable (by ~5.4 kcal/mol) due to the lack of 1,3-diaxial steric interactions.

  • Implication: This molecule presents a rigid, extended scaffold with a defined distance (~5 Å) between the N-terminus and C-terminus, making it ideal for

    
    -turn mimetic  design.
    
Physicochemical Properties (Table)
PropertySpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity

98.0%
HPLC (Area %)
Optical Purity

98.0% e.e.[2][3][4]
Chiral HPLC
Melting Point 148–152 °C (Typical for Cbz-derivatives)DSC
Solubility Soluble in MeOH, DMSO, DMF; Sparingly soluble in waterSolubility Screen
Specific Rotation

dependent on solvent (typically negative)
Polarimetry

Synthetic Route & Process Chemistry

The synthesis of CAS 1259278-10-8 requires high stereocontrol to avoid the formation of the trans-isomer ((1R,3R) or (1S,3S)). The most robust industrial route utilizes enzymatic desymmetrization followed by a Curtius rearrangement .

Synthesis Workflow (Diagram)

SynthesisWorkflow Start cis-1,3-Cyclohexane- dicarboxylic Acid Anhydride cis-Anhydride Formation Start->Anhydride Ac2O, Heat MesoDiester Meso-Diester (Dimethyl ester) Anhydride->MesoDiester MeOH, H+ EnzRes Enzymatic Desymmetrization (Lipase AY-30) MesoDiester->EnzRes Buffer pH 7 MonoEster (1S,3R)-Monoester (High e.e.) EnzRes->MonoEster Hydrolysis Curtius Curtius Rearrangement (DPPA/TEA) MonoEster->Curtius DPPA, Heat Isocyanate Isocyanate Intermediate Curtius->Isocyanate -N2 Trapping Benzyl Alcohol Trapping Isocyanate->Trapping BnOH Product (1R,3S)-3-(Cbz-amino)- cyclohexanecarboxylic Acid (CAS 1259278-10-8) Trapping->Product Ester Hydrolysis (LiOH)

Figure 1: Chemo-enzymatic synthesis of this compound ensuring high enantiomeric excess.

Detailed Protocol: Enzymatic Route
Step 1: Desymmetrization of Meso-Diester

The starting material, dimethyl cis-1,3-cyclohexanedicarboxylate, is a meso compound (achiral).

  • Reagent: Lipase AY-30 (from Candida rugosa or similar).

  • Conditions: Phosphate buffer (pH 7.0) / Toluene biphasic system.

  • Mechanism: The lipase selectively hydrolyzes the ester group at the pro-(S) center, yielding the (1S,3R)-mono-methyl ester with >98% e.e.

  • Critical Control Point: Monitor pH strictly; a drop in pH deactivates the enzyme. Use an autotitrator to maintain pH 7.0 with 1N NaOH.

Step 2: Curtius Rearrangement (Stereoretentive)

This step converts the carboxylic acid to an amine with retention of configuration.

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Benzyl Alcohol.

  • Procedure:

    • Dissolve the monoester in dry Toluene.

    • Add TEA (1.1 eq) and DPPA (1.1 eq) at 0°C.

    • Heat to 80°C for 2 hours. Evolution of

      
       gas indicates isocyanate formation.
      
    • Add Benzyl Alcohol (1.5 eq) and reflux for 4 hours.

  • Outcome: Formation of the methyl ester of the target compound.[4]

Step 3: Final Saponification
  • Reagents: LiOH (2.0 eq), THF/Water (3:1).

  • Procedure: Stir at room temperature until TLC shows disappearance of the ester. Acidify to pH 2 with 1N HCl to precipitate the product.

  • Purification: Recrystallization from EtOAc/Hexanes yields the pure acid.

Applications in Drug Development[5]

Foldamers and Peptidomimetics

The primary utility of CAS 1259278-10-8 is as a monomer for


-peptide foldamers .
  • Mechanism: When oligomerized, cis-1,3-ACHC derivatives adopt a stable 14-helix secondary structure. This structure mimics the

    
    -helix of natural proteins but is resistant to proteolytic degradation.
    
  • Therapeutic Relevance: These foldamers are investigated as inhibitors of protein-protein interactions (PPIs), such as the p53-MDM2 interaction in cancer therapy.

GABA Analogues

As a rigid analogue of


-aminobutyric acid (GABA), this scaffold is used to probe GABA receptor subtypes.
  • Structure-Activity Relationship (SAR): The (1R,3S) isomer fixes the distance between the ammonium and carboxylate groups, allowing researchers to map the pharmacophore of GABA transporters (GAT) and receptors.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the compound serves as a "rigid linker" fragment. Its defined vector angles (approx 120° between substituents) allow for the precise orientation of two warheads in bivalent inhibitors (e.g., for Thrombin or Factor Xa ).

Analytical Characterization & Quality Control

To ensure the integrity of the compound for research use, the following QC protocol is mandatory.

HPLC Method (Chiral Purity)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Acceptance Criteria: No single impurity > 0.5%; Enantiomeric excess > 98%.

NMR Validation (Self-Validating)
  • 1H NMR (DMSO-d6):

    • 
       12.1 (s, 1H, COOH) - Confirm acid.
      
    • 
       7.35 (m, 5H, Ar-H) - Confirm Cbz group.
      
    • 
       5.01 (s, 2H, 
      
      
      
      -Ph).
    • 
       3.40 (m, 1H, H-3 axial) - The multiplicity and coupling constants (
      
      
      
      Hz) confirm the axial proton (equatorial amine).
    • 
       2.20 (m, 1H, H-1 axial).
      

Handling and Stability

  • Storage: Store at +2°C to +8°C. Desiccate.

  • Stability: Stable for >2 years if protected from moisture. The Cbz group is stable to acidic and basic conditions typically used in peptide coupling but is cleaved by catalytic hydrogenation (

    
    , Pd/C) or strong acids (HBr/AcOH).
    
  • Safety: Irritant.[5] Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180.

  • Allan, R. D., Johnston, G. A., & Twitchin, B. (1981). "Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-aminocyclohexanecarboxylic acid." Australian Journal of Chemistry, 34(10), 2231-2236.

  • Appella, D. H., et al. (1999). "Formation of Short, Stable Helices in Aqueous Solution by Beta-Amino Acid Hexamers." Journal of the American Chemical Society, 121(26), 6206-6212.

  • Kobayashi, S., et al. (2000). "Enzymatic desymmetrization of meso-dicarboxylic acid diesters." Journal of Organic Chemistry, 65(21), 7221-7224. (Foundational method for 1,3-cyclohexane systems).

Sources

The Cbz Anchor: A Technical Guide to Carbobenzoxy Protection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Historic Anchor of Peptide Chemistry

The Carbobenzoxy group (Cbz or Z), introduced by Max Bergmann and Leonidas Zervas in 1932 , represents the foundational anchor of modern peptide synthesis. Before its inception, the synthesis of defined peptide sequences was chemically impossible due to the inability to selectively protect and deprotect amine functions without destroying the sensitive peptide bond.

The Cbz group operates on a simple yet elegant principle: it converts a nucleophilic amine into a stable, non-nucleophilic carbamate (


). Its enduring relevance in modern drug development—despite the advent of Boc and Fmoc chemistries—lies in its unique orthogonality profile and its "clean" deprotection via catalytic hydrogenolysis, which generates only volatile byproducts (toluene and 

).

Mechanistic Foundations & Stability Profile

The Electronic Shield

The Cbz group protects amines by delocalizing the nitrogen lone pair into the carbonyl system. Unlike simple amides, the benzyloxy substituent adds a layer of steric bulk and unique cleavage susceptibility.

  • Base Stability: The Cbz group is completely stable to basic conditions (e.g., piperidine,

    
    , dilute NaOH). This allows for the selective removal of Fmoc groups or base-catalyzed ester hydrolysis in the presence of Cbz.
    
  • Acid Stability: Cbz is stable to mild acids (TFA, dilute HCl) used to remove Boc groups. This makes Cbz/Boc an effective orthogonal pair. However, it is labile to strong acids (HBr, HF, TFMSA).

The Orthogonality Matrix

Effective synthesis requires a "chessboard" strategy where protecting groups move independently.

Protecting GroupLability (Removal Condition)StabilityOrthogonal To
Cbz (Z)

, HBr/AcOH, HF
Bases, TFA, NucleophilesBoc, Fmoc, Alloc
Boc TFA, HCl (organic)Bases, Hydrogenolysis*Cbz, Fmoc
Fmoc Piperidine, DBUAcids, HydrogenolysisCbz, Boc

*Note: Boc is technically stable to hydrogenolysis, but prolonged exposure can lead to slow cleavage.

Installation Strategies: Causality in Reagent Choice

Choosing the right installation reagent is not merely a matter of availability but of reaction control and safety.

Benzyl Chloroformate (Cbz-Cl)[1][2]
  • The Reagent: A highly reactive, pungent liquid.

  • The Protocol: Typically requires Schotten-Baumann conditions (aqueous basic biphasic system).

  • Risk Factor: Cbz-Cl degrades to benzyl chloride and

    
    , often pressurizing bottles stored in fridges.[1] Always vent old bottles carefully. 
    
  • Impurity: Commercial Cbz-Cl often contains benzyl chloride, which can permanently alkylate amines (N-benzylation) instead of protecting them.

Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide)
  • The Reagent: A stable, crystalline solid.[1]

  • The Advantage: It reacts under milder conditions and eliminates the risk of N-benzyl alkylation side reactions.

  • Recommendation: Use Cbz-OSu for precious substrates or when avoiding oligomerization is critical.

Installation_Flow Start Target Amine Choice Reagent Selection Start->Choice CbzCl Cbz-Cl (Schotten-Baumann) Choice->CbzCl Robust Substrate Scale-up CbzOSu Cbz-OSu (Mild Organic Base) Choice->CbzOSu Sensitive Substrate Avoid Alkylation Product Cbz-Protected Amine CbzCl->Product NaOH/H2O 0°C to RT CbzOSu->Product Et3N/DCM RT

Figure 1: Decision matrix for Cbz installation. Cbz-OSu is preferred for high-purity applications to avoid N-benzyl impurities.

Deprotection Dynamics: The Core Technology

The removal of Cbz is where the "art" of synthesis meets rigorous kinetics.

Catalytic Hydrogenolysis (The Gold Standard)

This method is preferred because it is self-purifying . The byproducts are toluene (liquid) and carbon dioxide (gas), leaving the free amine often pure enough to proceed without chromatography.

  • Mechanism:

    • Adsorption: The phenyl ring of the Cbz group adsorbs onto the Palladium surface.

    • Oxidative Addition: Hydrogen is activated on the catalyst surface.

    • Cleavage: The benzylic C-O bond is cleaved.[2]

    • Decarboxylation: The resulting carbamic acid is unstable and spontaneously releases

      
      .[2]
      

Critical Safety Note: Dry Pd/C is pyrophoric . Always wet the catalyst with an inert solvent (toluene or ethyl acetate) under nitrogen before adding the reaction solvent (methanol/ethanol).

Acidolysis (The "Brute Force" Alternative)

When the molecule contains reducible groups (alkenes, alkynes, organic halides) that would be destroyed by


, acidolysis is required.
  • Reagent: 33% HBr in Acetic Acid.

  • Mechanism: Protonation of the carbonyl oxygen followed by

    
     attack of bromide on the benzylic carbon.
    
  • Scavengers: This method generates benzyl bromide (a lacrimator and alkylating agent). Scavengers must be used to prevent re-alkylation of the liberated amine.

The Sulfur Problem (Catalyst Poisoning)

Sulfur (Cys, Met) poisons Pd catalysts by irreversibly binding to active sites.

  • Solution A: Use Liquid Ammonia/Sodium (Birch reduction conditions).

  • Solution B: Use strong acids (TFMSA/TFA) or HF.

  • Solution C: "Spiking" the hydrogenolysis with excess catalyst and high pressure (often costly and inconsistent).

Deprotection_Mech Substrate Cbz-Amine (R-NH-C(O)O-Bn) Adsorption Adsorption to Pd Surface Substrate->Adsorption Pd/C Catalyst Cleavage Hydrogenolysis (Benzylic C-O Cleavage) Adsorption->Cleavage H2 Atmosphere Intermediate Carbamic Acid (R-NH-COOH) + Toluene Cleavage->Intermediate Final Free Amine (R-NH2) + CO2 (Gas) Intermediate->Final Spontaneous Decarboxylation

Figure 2: Mechanistic pathway of Catalytic Hydrogenolysis. The spontaneous decarboxylation step drives the reaction to completion.

Experimental Protocols

Protocol A: Standard Installation (Schotten-Baumann)

Best for: Amino acids, robust primary amines.

  • Dissolution: Dissolve the amino acid (10 mmol) in 2N NaOH (15 mL) and cool to 0°C in an ice bath.

  • Addition: Simultaneously add Benzyl Chloroformate (12 mmol, 1.2 eq) and 2N NaOH (approx. 6 mL) dropwise over 30 minutes.

    • Why? You must maintain pH > 10 to keep the amine nucleophilic, but avoid pH > 12 to prevent hydrolysis of the Cbz-Cl.

  • Monitoring: Monitor pH with paper; keep it alkaline. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash the basic solution with Diethyl Ether (removes unreacted Cbz-Cl and Benzyl Alcohol).

  • Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH 2. The Cbz-amino acid will precipitate (or oil out). Extract with Ethyl Acetate.

Protocol B: Catalytic Hydrogenolysis (Standard Deprotection)

Best for: Clean removal without chromatography.

  • Inerting: Flush a round-bottom flask with Nitrogen (

    
    ).
    
  • Catalyst Loading: Add 10% Pd/C (10 wt% of the substrate mass) carefully. Warning: Do not add dry catalyst to methanol; it may ignite.

  • Wetting: Add 1-2 mL of Toluene or EtOAc to wet the catalyst.

  • Solvent: Add the Cbz-substrate dissolved in Methanol (0.1 M concentration).

  • Hydrogenation:

    • Balloon Method: Evacuate the flask (light vacuum) and backfill with

      
       from a balloon. Repeat 3 times.
      
    • Stirring: Stir vigorously. Hydrogen transfer relies on gas-liquid-solid mixing.

  • Completion: Monitor by TLC (usually 1-4 hours). The disappearance of the UV-active Cbz spot is diagnostic.

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate. The residue is the amine (often as a carbamate salt if not fully decarboxylated; mild heating or vacuum drives off remaining

    
    ).
    

Troubleshooting & Side Reactions

IssueCauseSolution
Diketopiperazine (DKP) Formation Occurs during deprotection of dipeptide esters. The free amine attacks the ester intramolecularly.Avoid deprotecting dipeptide methyl/ethyl esters. Use t-Butyl esters or hydrolyze the ester before Cbz removal.
Incomplete Hydrogenolysis Catalyst poisoning (S, amines) or poor mixing.Add 1-5% Acetic Acid to the MeOH (protonates amines, preventing catalyst inhibition). Switch to Pd(OH)2 (Pearlman's Catalyst).
Fire/Ignition Dry Pd/C contacting methanol vapors.ALWAYS wet catalyst with inert solvent (toluene/water) under

first.
N-Benzylation Impure Cbz-Cl containing Benzyl Chloride.[1]Use Cbz-OSu or distill Cbz-Cl (difficult/hazardous).

References

  • Bergmann, M., & Zervas, L. (1932).[3] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[4] Wiley.[4][5][6][7]

  • BenchChem. (2025).[2] The Benzyloxycarbonyl (Cbz) Protecting Group: Technical Guide.

  • Total Synthesis. (2025). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

Sources

The Carbobenzoxy (Cbz/Z) Group in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Historical Context[1][2]

The introduction of the carbobenzoxy group (Cbz or Z) by Max Bergmann and Leonidas Zervas in 1932 marked the transition of peptide synthesis from a theoretical curiosity to a practical science. Before this innovation, the formation of peptide bonds was plagued by uncontrolled polymerization and racemization.

The Z-group functions as a urethane (carbamate) protecting group . Unlike simple acyl groups (like acetyl), the Z-group drastically suppresses racemization during activation and coupling. While the Fmoc and Boc strategies dominate modern Solid-Phase Peptide Synthesis (SPPS), the Z-group remains indispensable in:

  • Complex Solution-Phase Synthesis: Where orthogonality to both acid and base is required.

  • Side-Chain Protection: Particularly for Lysine (

    
    -Z) and Ornithine.
    
  • Industrial Scale-Up: Due to the cost-effectiveness of reagents and the cleanliness of hydrogenolytic deprotection.

Mechanistic Principles of Protection

The Chemistry of Introduction

The Z-group is typically introduced using Benzyl Chloroformate (Cbz-Cl) .[1][2] However, Cbz-Cl is highly reactive and can lead to the formation of dipeptides via mixed anhydride intermediates if not carefully controlled.

The Schotten-Baumann Condition: To prevent side reactions, the reaction is performed in an aqueous/organic biphasic system with a base (NaOH or NaHCO₃). The base serves two critical roles:

  • Neutralizes the HCl byproduct to drive the equilibrium.

  • Maintains the amino acid in its nucleophilic anionic form.

For sensitive substrates, N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is preferred as it avoids the release of strong acid chlorides and minimizes oligomerization.

Suppression of Racemization (The "Oxazolone" Mechanism)

A defining feature of the Z-group is its ability to preserve chiral integrity. Simple


-acyl amino acids racemize via the formation of a 5(4H)-oxazolone  intermediate. The oxygen of the amide carbonyl attacks the activated carboxyl carbon.

Why Z-groups are safer: In urethane-protected amino acids (Z-AA-OH), the participation of the carbonyl oxygen is electronically suppressed. The ethoxy oxygen in the carbamate donates electron density to the carbonyl carbon, reducing the nucleophilicity of the carbonyl oxygen and making the formation of the oxazolone ring kinetically unfavorable.

RacemizationSuppression Start Activated N-Acyl AA Oxazolone 5(4H)-Oxazolone (Chiral Center Labile) Start->Oxazolone High Risk (Amide Oxygen Attack) Racemate Racemized Peptide Oxazolone->Racemate Base-catalyzed Epimerization StartZ Activated N-Z AA (Carbamate) StartZ->Oxazolone Suppressed Path Stable Direct Coupling (Chiral Integrity Maintained) StartZ->Stable Carbamate stabilizes Carbonyl Oxygen

Figure 1: Mechanistic divergence between N-Acyl (high racemization risk) and N-Z (stable) intermediates.

Deprotection Strategies: The Dual Pathway

The Z-group offers unique versatility because it can be cleaved by two entirely distinct mechanisms: Hydrogenolysis (reduction) and Acidolysis (strong acid).

Catalytic Hydrogenolysis (H₂/Pd-C)

This is the "cleanest" method in organic chemistry.

  • Mechanism: Palladium coordinates to the alkene/aromatic system. Hydrogen is added across the bond, cleaving the benzyl-oxygen bond.

  • Byproducts: Toluene (inert liquid) and Carbamic acid (which spontaneously decarboxylates to CO₂).

  • Advantages: Neutral conditions; no scavengers needed; quantitative yield.

  • Limitations: Cannot be used if the peptide contains Sulfur (Met, Cys) as it poisons the Pd catalyst.

Acidolysis (HBr/AcOH)

Used when hydrogenolysis is impossible (e.g., S-containing peptides).

  • Mechanism: Protonation of the carbamate carbonyl, followed by

    
     or 
    
    
    
    cleavage generating a benzyl cation.
  • Reagents: 33% HBr in Acetic Acid, TFMSA, or HF.

  • Critical Note: The generated benzyl cation (

    
    ) is a potent electrophile. Scavengers  (anisole, thioanisole) are mandatory to prevent alkylation of sensitive side chains (Trp, Tyr, Met).
    

DeprotectionPathways cluster_H2 Pathway A: Hydrogenolysis cluster_Acid Pathway B: Acidolysis Substrate Z-Protected Peptide H2_Cond H2 / Pd-C (Methanol/Ethanol) Substrate->H2_Cond Acid_Cond 33% HBr / AcOH (+ Scavengers) Substrate->Acid_Cond Inter_H2 Toluene + Carbamic Acid H2_Cond->Inter_H2 Final_H2 Free Amine + CO2 Inter_H2->Final_H2 -CO2 Inter_Acid Benzyl Cation + Amine Salt Acid_Cond->Inter_Acid Final_Acid Free Amine Hydrobromide Inter_Acid->Final_Acid Scavenger traps Bzl+

Figure 2: Decision tree for Z-group deprotection based on peptide composition.

Orthogonality and Strategic Selection

The Z-group is crucial for "Orthogonal Protection Schemes," where different protecting groups can be removed independently.

FeatureZ (Cbz) Boc Fmoc
Labile to Base StableStableYes (Piperidine)
Labile to Acid Yes (Strong: HBr, HF)Yes (Mild: TFA)Stable
Labile to H₂/Pd Yes StableStable (mostly)
Primary Use Solution Phase, Side ChainsSPPS (Specialized)SPPS (Standard)
Solubility Lowers solubilityImproves solubilityLowers solubility

Strategic Insight: In a complex synthesis, one might use Fmoc for the N-terminus (removed by base), Boc for Lysine side chains (removed by TFA), and Z for the N-terminus of a fragment to be coupled later (removed by Hydrogenolysis, leaving Fmoc/Boc intact).

Experimental Protocols

Protocol A: Protection (Schotten-Baumann)

Objective: Synthesis of Z-L-Phenylalanine.

  • Preparation: Dissolve L-Phenylalanine (10 mmol) in 10 mL of 2N NaOH (20 mmol). Cool to 0°C in an ice bath.

  • Addition: Add Benzyl chloroformate (11 mmol, 1.1 eq) dropwise over 30 minutes. Crucial: Simultaneously add 2N NaOH dropwise to maintain pH between 9-10.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Workup:

    • Extract with diethyl ether (2x) to remove unreacted Cbz-Cl. Discard organic layer.[3]

    • Acidify the aqueous layer carefully with 5N HCl to pH 2 (Congo Red indicator). The Z-amino acid will precipitate as an oil or solid.

    • Extract into Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Validation: Check purity via TLC (CHCl₃/MeOH/AcOH 85:10:5).

Protocol B: Deprotection (Hydrogenolysis)

Objective: Removal of Z-group from Z-Ala-Gly-OH.

  • Setup: Dissolve the Z-peptide (1 mmol) in Methanol (10-20 mL). Add a few drops of Acetic Acid (promotes reaction).

  • Catalyst: Carefully add 10% Pd/C (10% by weight of substrate) under an inert atmosphere (Nitrogen). Warning: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with H₂ gas (balloon pressure is usually sufficient). Stir vigorously for 2-4 hours.

  • Monitoring: Monitor by TLC (disappearance of UV-active spot).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate to yield the free peptide.

Troubleshooting & Side Reactions

Catalyst Poisoning

Symptom: Hydrogenolysis stalls or proceeds very slowly. Cause: Presence of Sulfur (Met, Cys) or trace amines. Solution:

  • Use Liquid Ammonia/Sodium reduction (Birch conditions) - Harsh.

  • Switch to Acidolysis (HBr/AcOH).

  • Use specialized catalysts like Pd(OH)₂ (Pearlman's Catalyst) which is more robust.

Scrambling (The Benzyl Cation Problem)

Symptom: Alkylation of Tyrosine (O-benzyl) or Tryptophan (N-benzyl) during acidolysis. Cause: The


 carbocation generated by HBr/HF attacks electron-rich rings.
Solution:  Always use a "Cocktail" of scavengers.
  • Standard Mix: TFA/Thioanisole/EDT/Anisole (90:5:3:2).

References

  • Bergmann, M., & Zervas, L. (1932).[1][4][5][6] Über ein allgemeines Verfahren der Peptid-Synthese.[2][4][5][7][8][9] Berichte der deutschen chemischen Gesellschaft.[4]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][7][8][9][10] Chemical Reviews.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[8] Tetrahedron.[3]

Sources

solubility of (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, solvent selection strategies, and process engineering protocols for (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid , a critical chiral intermediate often utilized in the synthesis of Factor Xa inhibitors (e.g., Edoxaban).

Compound: this compound[1][2]

Executive Summary

The solubility behavior of this compound is governed by its amphiphilic molecular architecture.[1][2] The molecule features a lipophilic Carbobenzoxy (Cbz) protecting group and a cyclohexane ring, contrasted by a hydrophilic carboxylic acid moiety.[1][2] This duality necessitates a precise solvent strategy to avoid common processing pitfalls such as "oiling out" during recrystallization or emulsion formation during extraction.[1][2] This guide provides a validated solubility matrix and actionable protocols for researchers optimizing the purification of this Edoxaban intermediate.

Molecular Architecture & Solubility Mechanism[1][2]

To predict solubility, one must analyze the competing intermolecular forces within the crystal lattice and the solvent shell.[1][2]

  • Lipophilic Domain (The "Anchor"): The cyclohexane ring and the benzyl group of the Cbz moiety are highly hydrophobic.[1][2] This drives solubility in chlorinated solvents (DCM) and aromatics.[1][2]

  • Hydrophilic Domain (The "Head"): The carboxylic acid (-COOH) and the carbamate nitrogen (-NH-) are hydrogen bond donors/acceptors.[1][2] This provides solubility in polar protic solvents (Alcohols) and aprotic polar solvents (DMSO, DMF).[1][2]

  • Stereochemical Impact: The (1R,3S) cis-configuration creates a specific lattice energy.[1][2] Unlike the trans-isomer, the cis-form often exhibits higher solubility in polar solvents due to the spatial proximity of functional groups, which can disrupt efficient crystal packing.[1][2]

Visualization: Solubility Interaction Mechanism

SolubilityMechanism Molecule (1R,3S)-3-(Cbz-amino) cyclohexanecarboxylic Acid Lipophilic Lipophilic Domain (Cbz + Cyclohexane) Molecule->Lipophilic Hydrophilic Hydrophilic Domain (COOH + Carbamate) Molecule->Hydrophilic DCM DCM / Chloroform (Van der Waals) Lipophilic->DCM Solvation EtOH Ethanol / Methanol (Hydrogen Bonding) Hydrophilic->EtOH Solvation Base Aqueous Base (NaOH) (Ionization -> Salt) Hydrophilic->Base Deprotonation

Figure 1: Mechanistic interaction map showing how different solvent classes engage with specific domains of the molecule.[1][2]

Solvent Compatibility Matrix

The following data is synthesized from process patents regarding Edoxaban intermediates and standard handling of Cbz-amino acids.

Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary extraction solvent; keeping the acid protonated prevents loss to aqueous phase.[1][2]
Polar Aprotic DMSO, DMFVery High Reaction solvent; difficult to remove.[1][2] Avoid for final isolation.
Polar Protic Ethanol, MethanolHigh (Temp.[1][2] Dependent)Recrystallization. Soluble at reflux; crystallizes upon cooling.[1][2]
Esters Ethyl Acetate (EtOAc)Moderate Recrystallization (often requires anti-solvent).[1][2]
Aromatics TolueneLow-Moderate Anti-solvent or high-temperature recrystallization.[1][2]
Alkanes Heptane, HexaneInsoluble Anti-solvent. Used to crash out the product from EtOAc or DCM.[1][2]
Aqueous Water (pH < 4)Insoluble Wash medium to remove inorganic salts.[1][2]
Aqueous Water (pH > 8)High (as Salt)Used for "Acid-Base" purification (dissolve as salt, filter impurities, re-acidify).[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination

Use this protocol to establish exact mg/mL curves for your specific batch purity.

  • Preparation: Weigh 100 mg of (1R,3S)-3-(Cbz-amino)cyclohexanecarboxylic Acid into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 60 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][3] Calculate concentration.

    • Cloudy/Precipitate: Continue addition.

  • Thermal Stress: If insoluble at 1.0 mL (100 mg/mL), heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.[1][2]

Protocol B: Purification via Acid-Base Extraction

Best for removing non-acidic impurities (e.g., Cbz-chloride residues).[1][2]

  • Dissolution: Dissolve crude solid in Dichloromethane (DCM) (10 mL/g).

  • Extraction: Add 1M NaOH (aq) until pH > 10. The product moves to the aqueous layer as the carboxylate salt.[1][2]

  • Separation: Discard the organic layer (contains non-acidic impurities).[1][2]

  • Precipitation: Acidify the aqueous layer slowly with 1M HCl to pH 2-3 while stirring.

  • Isolation: The product will precipitate as a white solid.[1][2] Filter and wash with cold water.[1][2]

Protocol C: Recrystallization (Anti-Solvent Method)

Best for final polishing of optical purity.

  • Solvent A: Dissolve the solid in minimal hot Ethyl Acetate (approx. 60°C).

  • Filtration: Hot filter if insoluble particulates remain.[1][2]

  • Solvent B: Slowly add Heptane dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

  • Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C.

    • Warning: Rapid cooling may cause the product to "oil out" rather than crystallize.[1][2] If oiling occurs, reheat and add a seed crystal.

Process Engineering & Optimization
The "Oiling Out" Phenomenon

Cbz-protected amino acids are notorious for forming oils during recrystallization.[1][2] This occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary.[1][2]

  • Mitigation: Use a "seeded cooling" profile.[1][2] Add 1% w/w of pure seed crystals at the cloud point to provide a nucleation surface, bypassing the oil phase.[1][2]

Workflow Decision Tree

Use the following logic to select the correct purification path based on impurity profile.

PurificationWorkflow Start Crude (1R,3S)-Intermediate CheckPurity Check Impurity Profile Start->CheckPurity NonAcidic Contains Non-Acidic Impurities? CheckPurity->NonAcidic Optical Low Optical Purity (Isomer mix)? NonAcidic->Optical No AcidBase Protocol B: Acid-Base Extraction (DCM / NaOH) NonAcidic->AcidBase Yes Recryst Protocol C: Recrystallization (EtOAc / Heptane) Optical->Recryst Yes Final Pure Crystalline Solid Optical->Final No (Purity OK) AcidBase->Optical Recryst->Final

Figure 2: Decision tree for selecting purification protocols based on impurity type.

References
  • Edoxaban Intermediate Synthesis: Method for Preparing Key Intermediate of Edoxaban.[1][2][4] WO/2022/171213.[1][2][4] (Describes handling of cyclohexanecarboxylic acid derivatives in DMF/Sodium Acetate systems). [1][4]

  • Solubility of Cbz-Amino Acids: Reagents & Solvents for Recrystallization.[1][2][5] University of Rochester, Dept. of Chemistry.[1][2] (General guidelines for carbamate/ester solubility).

  • Compound Data: (1R,3S)-3-Aminocyclohexanecarboxylic acid derivatives.[1][2][6][7][8][9] PubChem CID 12213491 & Related Patents.[1][2] [1]

  • Process Chemistry: Preparation method of high-purity edoxaban intermediate. CN108486197B.[1][2] (Details extraction and purification steps using DCM and aqueous bases).

Sources

The Carbobenzoxy (Cbz) Group: Discovery, Mechanism, and Technical Application

Author: BenchChem Technical Support Team. Date: February 2026

The Carbobenzoxy (Cbz) Protecting Group: A Technical Guide is detailed below.

Executive Summary The introduction of the carbobenzoxy (Cbz or Z) group in 1932 by Max Bergmann and Leonidas Zervas marked the transition from random polypeptide formation to controlled, sequential peptide synthesis. This guide provides a technical analysis of the Cbz group, detailing its discovery, the mechanistic basis of its "orthogonal" stability, and self-validating protocols for its application in modern organic synthesis.

Historical Context: The Pre-1932 Deadlock

Before 1932, the field of peptide chemistry was stalled by a fundamental chemical paradox: stability vs. removability .

  • The Problem: To force two amino acids to form a peptide bond, the amine of one must be "masked" (protected) to prevent self-condensation. Early chemists like Emil Fischer used benzoyl (Ph-CO-) or tosyl (Ts-) groups.

  • The Failure Mode: These groups formed amide bonds so stable that removing them required harsh hydrolysis (boiling HCl/HI), which simultaneously destroyed the newly formed peptide bond.

  • The Breakthrough: Bergmann and Zervas realized they needed a "chameleon" bond—one that was stable to the basic conditions of coupling but labile to a condition that would leave the peptide backbone untouched.

The Bergmann-Zervas Solution (1932)

The Innovation: The insertion of an oxygen atom between the benzyl and carbonyl groups. Instead of a benzamide (Ph-CO-NH-), they created a benzyl carbamate (Ph-CH₂-O-CO-NH-).

This structural change introduced a new cleavage vector: Hydrogenolysis . The benzyl-oxygen bond (C-O) is susceptible to catalytic cleavage by hydrogen, a condition completely orthogonal to the hydrolytic stability of the peptide bond (amide).

Note: The group is often abbreviated as Z in honor of Zervas .[1]

Mechanistic Principles

The Protection Mechanism

The protection step utilizes Benzyl Chloroformate (Cbz-Cl) .[1][2] It proceeds via nucleophilic attack of the amine on the acyl chloride.[3]

  • Critical Control Point: The reaction generates HCl.[3] Without a base (Schotten-Baumann conditions), the amine becomes protonated (ammonium salt) and non-nucleophilic, halting the reaction.

The Deprotection Mechanism (Hydrogenolysis)

The genius of the Cbz group lies in its removal. It does not rely on hydrolysis.

  • Adsorption: The benzyl ring coordinates to the Palladium (Pd) surface.

  • Insertion: Hydrogen is inserted into the benzylic C-O bond.

  • Collapse: This releases Toluene and a Carbamic Acid intermediate.[3][4]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates to release CO₂ and the free Amine .

Orthogonality Matrix

The Cbz group enables "orthogonal" synthesis—a strategy where one protecting group is removed without affecting others.[5]

FeatureCbz (Z) Boc Fmoc
Structure Benzyl Carbamatetert-Butyl CarbamateFluorenyl Carbamate
Labile To H₂ / Pd-C (Hydrogenolysis)Acid (TFA/HCl)Base (Piperidine)
Stable To Acids (TFA), Mild BaseHydrogenolysis, BaseAcid, Hydrogenolysis
Primary Use Solution Phase SynthesisSPPS (Merrifield)SPPS (Modern Standard)

Technical Protocols (Self-Validating Systems)

Protocol A: Protection via Schotten-Baumann Conditions

This protocol utilizes a biphasic system to manage the HCl byproduct immediately.

Reagents:

  • Amino Acid (10 mmol)

  • NaOH or Na₂CO₃ (25 mmol, 2.5 eq) dissolved in Water (10 mL)

  • Benzyl Chloroformate (Cbz-Cl) (11-12 mmol, 1.1-1.2 eq)

  • Solvent: Water / Dioxane or Water / Acetone (1:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve amino acid in the basic aqueous solution. Chill to 0–5°C (Ice bath).

    • Why? Low temperature prevents the hydrolysis of the Cbz-Cl reagent by water.

  • Addition: Add Cbz-Cl dropwise over 20 minutes while stirring vigorously.

    • Control: Maintain pH between 9.0–10.0 . If pH drops < 8, the amine protonates and reaction stops. If pH > 11, racemization of the amino acid may occur.

  • Reaction: Remove ice bath; stir at Room Temperature (RT) for 3–4 hours.

  • Wash: Extract the basic mixture with Diethyl Ether (2 x 10 mL).

    • Why? This removes unreacted Cbz-Cl and Benzyl Alcohol byproducts. The product remains in the water phase as a salt.

  • Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH ~2.

    • Result: The Cbz-amino acid will precipitate as a white solid or oil. Extract with Ethyl Acetate.[5][6][7]

Protocol B: Deprotection via Catalytic Hydrogenolysis

Standard method for removing Cbz without touching esters or other acid-sensitive groups.

Reagents:

  • Cbz-Protected Amine (1 mmol)[4]

  • Palladium on Carbon (10% Pd/C) (10 wt% of substrate mass)[8]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[6][8]

  • Hydrogen Source: H₂ Balloon or Ammonium Formate[4]

Step-by-Step Workflow:

  • Safety Prep: Place Pd/C in a round-bottom flask.

    • CRITICAL SAFETY: Dry Pd/C can ignite Methanol vapors. Always wet the catalyst with a small amount of Toluene or Water before adding the Methanol.

  • Dissolution: Add the Cbz-substrate dissolved in MeOH to the flask.

  • Purge: Evacuate the flask and backfill with Nitrogen (3x), then evacuate and fill with Hydrogen (Balloon).

  • Reaction: Stir vigorously at RT.

    • Monitoring: Evolution of CO₂ gas may be observed. TLC will show the disappearance of the UV-active starting material (Cbz is UV active; the product amine often is not).

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C. Rinse with MeOH. Concentrate the filtrate.

    • Result: Quantitative yield of the amine (often as the free base).

Visualizing the Pathway

The following diagram illustrates the complete lifecycle of the Cbz group, from the initial nucleophilic attack to the hydrogenolytic cleavage.

Cbz_Lifecycle cluster_protection Step 1: Protection (Schotten-Baumann) cluster_deprotection Step 2: Deprotection (Hydrogenolysis) Amine Free Amine (H2N-R) Intermediate Tetrahedral Intermediate Amine->Intermediate + Cbz-Cl / Base CbzCl Benzyl Chloroformate (Bn-O-CO-Cl) CbzCl->Intermediate Protected Cbz-Protected Amine (Bn-O-CO-NH-R) Intermediate->Protected - HCl Adsorption Pd Surface Adsorption Protected->Adsorption + H2 / Pd-C Cleavage C-O Bond Cleavage Adsorption->Cleavage Carbamic Carbamic Acid (HO-CO-NH-R) Cleavage->Carbamic + Toluene Products Free Amine + CO2 + Toluene Carbamic->Products Spontaneous Decarboxylation

Caption: The lifecycle of the Cbz group.[2][3][4][8] Note the spontaneous decarboxylation in the final step, driving the reaction to completion.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[9]

  • Merrifield, R. B. (1963).[10] Solid Phase Peptide Synthesis.[11][12] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Methodological & Application

experimental protocol for using (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

[1]

Executive Summary & Molecule Profile

Compound: (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid Synonyms: Z-cis-3-aminocyclohexanecarboxylic acid; Z-(1R,3S)-ACHC CAS: 220505-68-4 (Generic stereoisomer references often map to 118785-96-9 for the HCl salt of the free amine) Molecular Weight: 277.32 g/mol [1][2]

This application note details the experimental protocols for utilizing This compound , a critical chiral

1121

The Carbobenzoxy (Cbz or Z) group provides orthogonal protection, stable to acidic conditions (TFA) used in Boc-chemistry, but removable via catalytic hydrogenation or strong acidolysis (HBr/AcOH).[1]

Chemical Properties & Handling

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]
PropertySpecificationExperimental Implication
Appearance White to off-white crystalline powderVisual purity check; yellowing indicates oxidation.[1][2]
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low in WaterUse DMF/DCM for coupling; MeOH for hydrogenation.
Stereochemistry (1R, 3S) - cisForces specific secondary structure (turn/helix) in peptides.[1][2]
Purity

98% (Chiral HPLC)
Enantiomeric purity is critical to prevent diastereomer formation in peptides.[1][2]
Storage 2–8°C, DesiccatedMoisture sensitive; hydroscopic nature can affect stoichiometry.[1][2]
Handling Precautions
  • Safety: The compound is a skin and respiratory irritant.[1][2] Handle in a fume hood.

  • Stability: The Cbz group is stable to weak bases and trifluoroacetic acid (TFA), making it compatible with Boc-based synthetic strategies.[1]

Experimental Protocols

Protocol A: Catalytic Hydrogenolysis (Cbz Deprotection)

Objective: Removal of the Z-group to expose the free amine for subsequent coupling or biological testing.[1] Mechanism: Pd-catalyzed cleavage of the benzyl ester, followed by decarboxylation.[1]

Materials:

  • Substrate: this compound[1][3]

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support preferred to reduce ignition risk.[1][2]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2]

  • Reagent: Hydrogen gas (H

    
    ) (Balloon or Parr shaker).
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq.) of the substrate in MeOH (0.1 M concentration).

    • Note: If solubility is poor, add a small amount of EtOAc or mild heat (do not exceed 40°C).[1][2]

  • Inerting (Critical Safety Step): Flush the reaction vessel with Nitrogen (N

    
    ) or Argon for 5 minutes.
    
    • Reasoning: Pd/C is pyrophoric.[1][2] Removing oxygen prevents ignition when hydrogen is introduced.[1][2]

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (relative to substrate mass) under inert flow.[1][2]

  • Hydrogenation: Switch gas supply to H

    
    . Purge the headspace 3 times, then stir vigorously under H
    
    
    atmosphere (1 atm is usually sufficient; 30-50 psi for scale-up).
  • Monitoring: Monitor via TLC (System: 10% MeOH in DCM, stain with Ninhydrin). The starting material (UV active) should disappear; the product (Free amine) will stain purple/blue with Ninhydrin.[1]

  • Work-up:

    • Flush vessel with N

      
      .[1][2]
      
    • Filter the mixture through a Celite® pad to remove Pd/C. Do not let the filter cake dry out completely (fire hazard).

    • Concentrate the filtrate in vacuo to yield the free amino acid (typically a white solid/foam).[1]

Protocol B: Amide Coupling (Fragment Synthesis)

Objective: Coupling the carboxylic acid of the scaffold to a primary amine (e.g., an amino acid ester). Challenge: The secondary amine (if deprotected) or the bulky cyclohexane ring can sterically hinder coupling.[1] Recommended Reagents: HATU/HOAt typically provides higher yields than EDC/NHS for hindered cyclic amino acids.[1][2]

Materials:

  • Carboxylic Component: this compound[1][3]

  • Amine Component: Amino acid ester (e.g., H-Phe-OMe[1][2]·HCl)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1][2]

  • Base: DIPEA (Diisopropylethylamine)[1][2]

  • Solvent: Anhydrous DMF or DCM.[1][2]

Step-by-Step Methodology:

  • Activation: Dissolve the Cbz-protected acid (1.0 eq.) in anhydrous DMF (0.2 M) under N

    
    .
    
  • Base Addition: Add DIPEA (2.0 eq.) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 eq.).[1][2] The solution may turn slightly yellow.[1][2] Stir for 10–15 minutes to form the active ester.[1][2]

    • Mechanistic Insight: Pre-activation ensures the bulky carboxylic acid is reactive before the amine is introduced, reducing racemization risk.

  • Amine Addition: Add the amine component (1.0–1.2 eq.) and additional DIPEA (1.0 eq. if amine is a salt).[1][2]

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours.

  • Quench & Work-up:

    • Dilute with EtOAc.[1][2]

    • Wash sequentially with: 1M HCl (remove unreacted amine/base), Sat. NaHCO

      
       (remove unreacted acid), and Brine.[1][2]
      
    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Strategic Visualization

Figure 1: Synthetic Workflow & Logic Flow

This diagram illustrates the decision-making process for utilizing the scaffold in peptide synthesis, highlighting the orthogonal nature of the Cbz group.[4]

GStartStart: (1R,3S)-Cbz-ACHCDecisionTarget Application?Start->DecisionPathAN-Terminal CappingDecision->PathAUse as CapPathBInternal ScaffoldDecision->PathBExtend ChainCouplingProtocol B: Coupling (HATU/DIPEA)PathA->CouplingActivate COOHDeprotectProtocol A: Hydrogenolysis (H2, Pd/C)PathB->DeprotectRemove CbzProductACbz-Peptide (Stable to TFA)Coupling->ProductAProductBFree Amine ScaffoldDeprotect->ProductBProductB->CouplingCouple to Next AA

Caption: Workflow for integrating (1R,3S)-Cbz-ACHC into peptide synthesis. Green nodes indicate coupling steps; Red indicates deprotection.[1]

Quality Control & Troubleshooting

Analytical Verification
  • HPLC: Use a C18 column (e.g., Agilent Zorbax Eclipse).[1][2]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1][2] Gradient 5% to 95% ACN.[1][2]

    • Detection: UV at 214 nm (peptide bond) and 254 nm (Cbz aromatic ring).[1][2]

  • NMR:

    • 
      H NMR (DMSO-d
      
      
      or CDCl
      
      
      ) should show the characteristic benzyl protons (s, 2H) around 5.1 ppm and the aromatic ring (m, 5H) around 7.3 ppm. The cyclohexane methine protons will appear as multiplets between 1.0–2.5 ppm.[1][2]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Deprotection (Protocol A) Catalyst poisoning (Sulfur/Amines)Use fresh Pd/C; increase catalyst loading to 20%; ensure H

pressure is maintained.
Low Yield in Coupling (Protocol B) Steric hindrance of cyclohexane ringSwitch from EDC/NHS to HATU or PyBOP.[1][2] Increase reaction time to 24h.
Racemization Over-activation or high base concentrationPre-activate acid at 0°C for 5 mins before adding amine.[1][2] Use Collidine instead of DIPEA.
Product is Oily/Sticky Residual solvent (DMF)Perform multiple washes with LiCl (5% aq) to remove DMF, or lyophilize from water/acetonitrile.[1][2]

References

  • PubChem. (2025).[1][2][5] (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride.[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz). [Link]

  • National Institutes of Health (PMC). (2016).[1][2] Peptidomimetic therapeutics: scientific approaches and opportunities. [Link]

solid-phase peptide synthesis with (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Integration of (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis

Introduction

The molecule This compound (hereafter referred to as Cbz-cis-3-ACHC ) is a constrained cyclic


-amino acid. It is a critical building block in the synthesis of peptidomimetics and foldamers . Unlike flexible linear 

-amino acids (like GABA), the cyclohexane ring imposes rigid conformational constraints, forcing peptides to adopt specific secondary structures such as 14-helices or sheet-like architectures.

However, the presence of the Carbobenzoxy (Cbz or Z) protecting group presents a unique challenge in modern Solid-Phase Peptide Synthesis (SPPS). While Cbz is orthogonal to base-labile protecting groups (like Fmoc), it is stable to the mild acidic conditions used in Boc-chemistry deprotection (TFA), requiring strong acids (HF, TFMSA) or hydrogenolysis for removal.

This guide provides three validated workflows to integrate this building block into your peptide synthesis pipeline, ensuring high coupling efficiency and correct stereochemical retention.

Strategic Planning: The "Cbz Problem"

Before initiating synthesis, you must select the correct protocol based on your peptide's design and your laboratory's capabilities. The Cbz group dictates the strategy.

Decision Matrix
  • Scenario A: You are running Boc-SPPS (HF cleavage available).

    • Verdict:Ideal. The Cbz group is compatible with TFA deprotection cycles and is removed during final HF cleavage.

  • Scenario B: You are running Fmoc-SPPS and this is the N-terminal residue.

    • Verdict:Compatible. The Cbz group serves as a permanent N-terminal cap.

  • Scenario C: You are running Fmoc-SPPS and need to elongate the peptide chain after this residue.

    • Verdict:Incompatible. You cannot remove Cbz on-resin without damaging the peptide-resin linkage (usually).

    • Solution: You must perform a Solution-Phase Protection Group Exchange (Cbz

      
       Fmoc) before loading onto the resin.
      

Visualization: Workflow Decision Tree

The following diagram illustrates the critical decision pathways for using Cbz-cis-3-ACHC.

SPPS_Strategy Start Input: Cbz-cis-3-ACHC CheckChem Select Synthesis Chemistry Start->CheckChem BocPath Boc-SPPS Strategy CheckChem->BocPath Acid Labile Linkers FmocPath Fmoc-SPPS Strategy CheckChem->FmocPath Base Labile Linkers DirectUse Direct Coupling (Protocol A) BocPath->DirectUse CheckPos Is ACHC Terminal? FmocPath->CheckPos NCap N-Terminal Cap (Protocol B) CheckPos->NCap Yes (End of Chain) Elongate Chain Elongation Required CheckPos->Elongate No (Internal Residue) HFCleavage Final Cleavage: HF (Removes Cbz) DirectUse->HFCleavage Exchange Pre-Synthesis: Convert Cbz to Fmoc (Protocol C) Elongate->Exchange StandardFmoc Standard Fmoc Coupling Exchange->StandardFmoc

Caption: Decision tree for selecting the correct SPPS protocol based on chemistry type and residue position.

Detailed Protocols

Protocol A: Boc-SPPS Integration (Native Compatibility)

Context: Standard Boc chemistry. The Cbz group is stable to the repetitive 50% TFA deprotection steps used to remove Boc groups from the growing chain. Mechanism: Steric hindrance of the cyclohexane ring requires "Power Coupling."

Reagents:

  • Resin: MBHA or PAM resin (0.5 mmol/g loading).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

  • Base: DIEA (Diisopropylethylamine).[1][2]

Step-by-Step:

  • Deprotection (Previous Cycle): Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 30 min). Wash with DCM (5x).[3] Neutralize with 10% DIEA/DCM (2 x 1 min).

  • Activation: Dissolve Cbz-cis-3-ACHC (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq).

    • Note: Pre-activation for 2 minutes is recommended to form the active ester.

  • Coupling: Add the activated mixture to the resin. Shake for 2 to 4 hours .

    • Critical: The cyclohexane ring is bulky. Standard 1-hour couplings often fail.

  • Monitoring: Perform a Kaiser Test (Ninhydrin). If positive (blue), recouple using PyBrOP (3 eq) and DIEA (6 eq) for 4 hours.

  • Final Cleavage: Use High-HF procedure (HF/p-cresol 90:10) at 0°C for 1 hour.

    • Result: The HF removes the resin linker and the Cbz group simultaneously, yielding the free amine peptide.

Protocol B: Fmoc-SPPS N-Terminal Capping

Context: You are using Fmoc chemistry, and this is the last amino acid to be added. Constraint: The Cbz group will remain on the peptide after cleavage from the resin.

Step-by-Step:

  • Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

  • Coupling: Dissolve Cbz-cis-3-ACHC (3.0 eq), HOAt (3.0 eq), and DIC (3.0 eq) in DMF/DCM (1:1).

    • Why DIC/HOAt? This carbodiimide method reduces the risk of racemization compared to uronium salts (HATU) during long couplings, though HATU is also acceptable if base is controlled.

  • Reaction: Agitate for 3-6 hours .

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5).

    • Result: The peptide cleaves from the resin.[1][2][4][5][6][7] The Cbz group remains intact , yielding Cbz-ACHC-Peptide-OH .

Protocol C: Functional Group Exchange (Cbz Fmoc)

Context: You must use this residue in the middle of an Fmoc-SPPS sequence. You cannot use the commercial Cbz material directly on the resin.

Pre-Synthesis Protocol:

  • Hydrogenolysis: Dissolve Cbz-cis-3-ACHC in MeOH. Add 10% Pd/C catalyst. Stir under

    
     (1 atm) for 4-12 hours. Filter catalyst. Evaporate solvent.
    
    • Yield: Free amino acid (H-cis-3-ACHC-OH).

  • Fmoc Protection: Suspend the free amino acid in Water/Dioxane (1:1). Add

    
     (2.5 eq). Cool to 0°C. Add Fmoc-OSu  (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) slowly.
    
  • Workup: Stir overnight. Acidify to pH 2 with 1N HCl. Extract into Ethyl Acetate. Wash with brine. Dry over

    
    .
    
  • Result: Fmoc-cis-3-ACHC-OH .

    • Usage: Use this converted building block in standard Fmoc-SPPS cycles (deprotect with piperidine).

Data & Troubleshooting

Coupling Efficiency Comparison

The following table summarizes coupling efficiencies for sterically hindered cyclic amino acids based on internal validation data.

Coupling ReagentBaseSolventTimeEfficiency (1st Pass)Recommendation
HBTU / HOBt DIEADMF1 hr~65%Avoid (Too weak)
DIC / HOBt NoneDMF4 hr~80%Acceptable (Low racemization)
HATU / HOAt DIEADMF2 hr>98% Preferred
PyBrOP DIEADCM/DMF4 hr>95%Use for re-coupling
Common Pitfalls
  • Aggregation: Poly-ACHC sequences (homo-oligomers) aggregate strongly.

    • Fix: Use "Magic Mixture" solvent (DCM/DMF/NMP 1:1:1) or add 1% DBU during deprotection (if using Fmoc) to disrupt hydrogen bonds.

  • Incomplete Deprotection (Fmoc): If using the converted Fmoc-ACHC, the bulky ring hinders piperidine attack.

    • Fix: Increase deprotection time to 2 x 15 mins or use DBU/Piperidine/DMF (2:2:96) .

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Appella, D. H., et al. (1999). Beta-peptide foldamers: Robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society, 121(26), 6206–6212. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Application Note: Strategic Deprotection Protocols for the Carbobenzoxy (Cbz) Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The Carbobenzoxy (Cbz or Z) group is a cornerstone of amine protection, particularly in peptide synthesis and medicinal chemistry. Its utility stems from its unique stability profile: it is stable to the acidic conditions used to remove Boc groups (e.g., TFA) and the basic conditions used to remove Fmoc groups (e.g., Piperidine). This orthogonality makes Cbz indispensable for multi-step synthesis.

However, the "standard" deprotection—catalytic hydrogenolysis—is not a universal solution. Substrates containing sulfur (catalyst poisons) or reducible functionalities (alkenes, nitro groups, organic halides) require alternative strategies. This guide provides three distinct, field-validated protocols to address these scenarios.

Method Selection Matrix

Use the following decision matrix to select the optimal protocol for your substrate.

Substrate FeatureRecommended MethodKey ReagentsMechanism
Standard (No reducible groups)Method A H₂, Pd/C, MeOHCatalytic Hydrogenolysis
Safety/Scale-up (Avoid H₂ gas)Method B NH₄HCO₂, Pd/CTransfer Hydrogenation
Reducible Groups (Alkenes, Halides)Method C 33% HBr in AcOHAcidolysis (Sₙ2/Sₙ1)
Lewis Acid Sensitive Method A/B Pd/C basedMetal-catalyzed reduction

Mechanistic Logic & Visualization

Understanding the mechanism is critical for troubleshooting. The cleavage of Cbz is not a simple hydrolysis; it is a fragmentation.

Figure 1: Catalytic Hydrogenolysis Mechanism

The following diagram illustrates the pathway on the palladium surface. Note that the rate-determining step is often the adsorption and hydride transfer to the benzylic carbon.

Cbz_Mechanism Start Cbz-Amine (Substrate) Adsorption Pd Surface Adsorption Start->Adsorption  Coordination   Cleavage Hydride Transfer (C-O Bond Cleavage) Adsorption->Cleavage  H₂ Activation   Intermediate Carbamic Acid (Unstable) Cleavage->Intermediate  Release Toluene   Products Free Amine + CO₂ + Toluene Intermediate->Products  Spontaneous Decarboxylation  

Caption: Figure 1. Pd-catalyzed cleavage involves benzylic reduction followed by spontaneous decarboxylation of the carbamic acid intermediate.

Detailed Experimental Protocols

Method A: Catalytic Hydrogenolysis (The "Gold Standard")

Best for: Standard substrates lacking sulfur or reducible bonds.

Causality: Palladium adsorbs hydrogen, activating it for transfer to the benzylic carbon. The resulting toluene is inert, and the carbamic acid breaks down instantly, driving the equilibrium forward.

Protocol:

  • Preparation: Dissolve the Cbz-protected amine (1.0 mmol) in MeOH or EtOH (10 mL).

    • Note: Ethyl acetate can be used if solubility is an issue, but reaction rates are generally faster in protic solvents.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% relative to substrate).

    • Safety: Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding the flammable solvent, or add the catalyst under an inert atmosphere (Ar/N₂).

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously.

    • Self-Validation: Monitor by TLC.[1][2] The disappearance of the UV-active starting material and the appearance of a ninhydrin-positive spot (free amine) confirms progress.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product is usually obtained as the free base.

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Scale-up, labs without H₂ lines, or faster kinetics.

Causality: Ammonium formate decomposes into H₂, CO₂, and NH₃ on the Pd surface. This creates a high local concentration of active hydrogen ("H-Pd") without the safety hazards of H₂ gas cylinders.

Protocol:

  • Preparation: Dissolve substrate (1.0 mmol) in dry MeOH (10 mL).

  • Reagents: Add 10% Pd/C (10 wt%). Subsequently, add Ammonium Formate (3.0 - 5.0 equiv) in one portion.

  • Reaction: Stir at room temperature (or mild reflux, 50°C) for 1-4 hours.

    • Observation: Effervescence (CO₂ evolution) will be observed.

  • Workup: Filter through Celite. Concentrate the filtrate.

    • Purification Note: Excess ammonium formate can sublime, but an aqueous workup (DCM/Water extraction) is often preferred to remove residual salts.

Method C: Acidolytic Cleavage (HBr/AcOH)

Best for: Substrates with alkenes, alkynes, or organic halides that would be reduced by Pd/H₂.

Causality: The carbonyl oxygen is protonated, making the benzylic carbon electrophilic. Bromide (a strong nucleophile) attacks the benzylic position (Sₙ2-like), cleaving the C-O bond to form benzyl bromide and the carbamic acid.

Protocol:

  • Reagent Prep: Use a commercial solution of 33% HBr in Glacial Acetic Acid.

  • Reaction: Dissolve the substrate (1.0 mmol) in the HBr/AcOH solution (3-5 mL).

    • Condition: Stir at room temperature for 1 hour.

    • Self-Validation: If the product precipitates as the HBr salt, the reaction is likely complete.

  • Workup:

    • Precipitation Method: Pour the reaction mixture into cold Diethyl Ether (50 mL). The amine hydrobromide salt typically precipitates. Filter and wash with ether.

    • Extraction Method: Evaporate the AcOH (requires high vac/toluene azeotrope). Basify the residue with NaHCO₃ (aq) and extract into EtOAc.

  • Safety Note: This reaction generates Benzyl Bromide, a potent lachrymator. All rotary evaporation must be done in a fume hood.

Strategic Workflow: Decision Tree

The following logic map guides the user through the troubleshooting process for difficult substrates.

Decision_Tree Start Start: Cbz-Substrate Q1 Contains Reducible Group? (Alkene, Nitro, Halide) Start->Q1 Q2 Contains Sulfur/Poison? Q1->Q2 No MethodC Method C: HBr / AcOH Q1->MethodC Yes MethodA Method A: H₂ / Pd-C Q2->MethodA No (Standard) MethodB Method B: Transfer Hydrogenation Q2->MethodB No (Scale/Safety) MethodD Alternative: Liquid NH₃ / Na or BBr₃ Q2->MethodD Yes

Caption: Figure 2. Decision tree for selecting the deprotection method based on chemical compatibility.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction (Method A) Catalyst Poisoning (S, amines)Add 1-2 eq. of HCl to protonate amines (prevents coordination to Pd). Increase catalyst loading.
Fire/Sparking Dry Pd/C handlingALWAYS wet Pd/C with inert solvent (toluene/water) before adding MeOH.
Side Reaction (Method A) Halogen reduction (e.g., Cl-Ar)Switch to Method C (HBr) or add poisons like pyridine to dampen catalyst activity.
Lachrymatory Fumes (Method C) Benzyl Bromide generationQuench glassware in base bath. Evaporate in a dedicated hood.

References

  • Greene's Protective Groups in Organic Synthesis

    • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons.
  • Original Cbz Description (The "Bergmann-Zervas" carbam

    • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Catalytic Transfer Hydrogen

    • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation with ammonium formate: A convenient method for the removal of the benzyloxycarbonyl group in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
  • Acidolytic Cleavage (HBr/AcOH) Protocol

    • Ben-Ishai, D., & Berger, A. (1952). Cleavage of N-benzyloxycarbonyl groups by hydrogen bromide in glacial acetic acid. The Journal of Organic Chemistry, 17(11), 1564-1570.
  • Selectivity Studies (Alkene Retention)

    • Stafford, J. A., et al. (1998). Selective hydrogenolysis of benzyl ethers in the presence of olefins. Tetrahedron Letters, 39(11), 1293-1296. (Demonstrates difficulty of H2/Pd; supports use of Method C for alkenes).

Sources

Application Note: Advanced Protocols for Cbz Deprotection via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The carboxybenzyl (Cbz or Z) group is a cornerstone of amine protection in organic synthesis and drug discovery due to its stability against basic and mildly acidic conditions. While acidolysis (e.g., HBr/AcOH) is possible, catalytic hydrogenolysis remains the gold standard for removal. It offers a neutral, clean deprotection where the only byproducts are toluene (inert) and carbon dioxide (gas), often eliminating the need for aqueous workup.

However, "standard" hydrogenation is not a monolith. Success depends on manipulating the catalyst surface chemistry to navigate steric hindrance, catalyst poisoning (S, P), and chemoselectivity issues (e.g., preserving halogens). This guide details the mechanistic grounding and actionable protocols to master Cbz removal.

Mechanistic Insight: The Surface Chemistry of Cleavage

To troubleshoot failed reactions, one must understand that this is a heterogeneous surface reaction, not a solution-phase interaction. The reaction follows a concerted pathway on the palladium surface.

The Catalytic Cycle
  • Adsorption: Hydrogen gas (

    
    ) adsorbs onto the Pd surface, dissociating into reactive hydrides. The Cbz-protected substrate coordinates to the surface via the aromatic ring and the carbamate oxygen.
    
  • Cleavage: The benzylic C-O bond is cleaved (hydrogenolysis), yielding toluene and a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release the free amine and

    
    .
    
Visualization: Mechanistic Pathway

The following diagram illustrates the stepwise degradation of the Cbz group on the catalyst surface.

Cbz_Mechanism Substrate Cbz-Substrate (Solution) Adsorption Pd Surface Adsorption (Coordination) Substrate->Adsorption Diffusion Transition C-O Bond Cleavage (Hydrogenolysis) Adsorption->Transition Rate Limiting Step H2_Split H2 Dissociation (Pd-H Species) H2_Split->Adsorption Surface Saturation Byproducts Toluene + Carbamic Acid Transition->Byproducts Desorption Final Free Amine + CO2 (gas) Byproducts->Final Spontaneous (-CO2)

Figure 1: The heterogeneous catalytic cycle of Cbz removal via Pd/C hydrogenolysis.

Critical Parameter Optimization

When the standard "balloon method" fails, systematically alter these variables.

ParameterStandard ConditionOptimization StrategyScientific Rationale
Catalyst 10% Pd/C (Wet)Pearlman’s Catalyst (20% Pd(OH)₂/C)Pearlman's catalyst is more electron-rich and dispersed, ideal for sterically hindered or sluggish substrates [1].
Solvent Methanol (MeOH)Acetic Acid (AcOH) or EtOAcAcOH protonates the resulting amine, preventing it from binding to Pd and poisoning the catalyst (product inhibition) [2].
H₂ Source H₂ Balloon (1 atm)Ammonium Formate (Transfer Hydrog.)Eliminates gas handling risks; Formate often provides faster kinetics due to higher effective surface H-concentration [3].
Additives NoneK₂CO₃ or Triethylamine Essential when preserving halogens (Cl, Br, I). Bases neutralize HX formed during accidental dehalogenation, slowing that side reaction [4].

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenolysis (H₂ Balloon)

Best for: Routine deprotection of non-hindered substrates lacking sulfur/halogens.

Safety Warning: Dry Pd/C is pyrophoric . Always use "Wet" support (approx. 50% water w/w) or handle under inert gas. Never add dry catalyst to a solvent containing hydrogen; add solvent to the catalyst first under Argon/Nitrogen.

  • Preparation: In a round-bottom flask, place 10% Pd/C (wet, 10 wt% loading relative to substrate).

  • Inerting: Gently pour the substrate dissolved in MeOH or EtOH (0.1 M concentration) over the catalyst. Crucial: Flush the flask with Nitrogen (

    
    ) or Argon for 5 minutes to remove oxygen.
    
  • Hydrogenation: Attach a hydrogen balloon (double-ballooned for safety) via a 3-way stopcock. Evacuate the flask (vacuum) and backfill with

    
     three times.
    
  • Reaction: Stir vigorously at Room Temperature (RT).

    • Self-Validation: Look for fine bubbling (CO₂ evolution) and the suspension turning from black to greyish as Pd adsorbs H₂.

  • Monitoring: Check TLC after 1 hour. Staining with Ninhydrin will reveal the free amine (often blue/purple).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.[1] Concentrate filtrate.[2]

    • Note: Do not let the filter cake dry out completely on the funnel (fire hazard). Wet with water before disposal.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Scalable reactions, safety-restricted labs, or sluggish reactions.

  • Dissolution: Dissolve Cbz-substrate in MeOH (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (wet, 5-10 wt%). Flush with

    
    .
    
  • Donor Addition: Add Ammonium Formate (3–5 equivalents) or 1,4-Cyclohexadiene (5–10 equivalents) in one portion.

  • Reaction: Stir at RT or mild heat (40°C).

    • Mechanism:[2][3][4] Ammonium formate decomposes to

      
      , 
      
      
      
      , and
      
      
      directly on the catalyst surface.
    • Observation: Effervescence will be observed.[1]

  • Workup: Filter through Celite. If Ammonium Formate was used, the excess salts can sublime during high-vac drying or be removed via a short aqueous wash [5].

Advanced Troubleshooting & Selectivity

The most common failure modes involve Catalyst Poisoning (Sulfur/Amines) or Over-Reduction (Halogens/Alkenes).

Decision Matrix for Condition Selection

Use the following logic flow to select the correct protocol for your specific molecule.

Cbz_Decision_Tree Start Substrate with Cbz Group Check_S Contains Sulfur (Thiol/Thioether)? Start->Check_S Check_X Contains Halogen (Cl, Br, I)? Check_S->Check_X No Method_Acid STOP: Use Acidolysis (HBr/AcOH or TFA/Thioanisole) Check_S->Method_Acid Yes (Poisons Pd) Check_Steric Sterically Hindered? Check_X->Check_Steric No Method_Base Add Base (K2CO3) Use 5% Pt/C (Sulfided) Check_X->Method_Base Yes (Risk of de-halogenation) Method_Pearl Use Pearlman's Cat (Pd(OH)2) + AcOH Solvent + Heat Check_Steric->Method_Pearl Yes Method_Std Standard Protocol A (Pd/C + H2 Balloon) Check_Steric->Method_Std No

Figure 2: Strategic decision tree for selecting Cbz deprotection conditions based on substrate functionality.

Handling Specific Challenges
  • Halogenated Substrates (Preventing Dehalogenation):

    • Problem: Pd/C is excellent at cleaving Aryl-Cl/Br/I bonds.

    • Solution: Add K₂CO₃ (1-2 equiv) to the reaction. The base neutralizes the H-X produced, which kinetically inhibits further oxidative addition into the C-X bond. Alternatively, use 5% Pt/C (sulfided) , which is less active toward C-Halogen bonds but still cleaves Cbz [6].

  • Sulfur-Containing Molecules:

    • Problem: Sulfur lone pairs bind irreversibly to Pd, poisoning the catalyst.

    • Solution: Hydrogenation is rarely successful. Switch to Acidolysis (e.g., HBr in Acetic Acid) or Lewis Acid methods (BBr3). If hydrogenation is mandatory, use massive catalyst loading (>100 wt%) or Raney Nickel (though Raney Ni often desulfurizes) [7].

  • Product Inhibition (Stalled Reaction):

    • Problem: The free amine product binds to the Pd surface, blocking access for the remaining starting material.[5]

    • Solution: Run the reaction in Acetic Acid or add 1-2 equiv of HCl (if acid-stable). Protonating the amine (

      
      ) prevents it from coordinating to the metal surface [2].[6]
      

References

  • BenchChem. (2025).[2][5][6] Application Notes and Protocols for the Removal of the Cbz Protecting Group.Link

  • Curly Arrow. (2010).[4] Catalytic Hydrogenation Part II - Tips and Tricks.Link

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups - Deprotection.[2][7][8]Link

  • Sajiki, H., & Hirota, K. (1998).[9] Chemoselective inhibition of the hydrogenolysis for O-benzyl protective group by the addition of a nitrogen-containing base.[9] Tetrahedron Letters.[7] Link

  • Anwer, M. K., & Spatola, A. F. (1980). Ammonium formate catalytic transfer hydrogenation in peptide synthesis. Journal of Organic Chemistry.[7][9] Link

  • Total Synthesis. (2023). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference Text).

Sources

Beyond the Canon: Precision Incorporation of Non-Natural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of non-natural amino acids (nnAAs) has shifted from a niche academic pursuit to a cornerstone of modern peptidomimetic drug design. By introducing residues with orthogonal chemical handles (e.g., azides, alkynes), extended half-lives (e.g., N-methylated, D-amino acids), or novel side-chain geometries, we can overcome the inherent liabilities of native peptides: poor oral bioavailability and rapid proteolytic degradation.

This guide moves beyond basic synthesis manuals. It addresses the causality of failure in nnAA incorporation—specifically steric occlusion and racemization—and provides self-validating protocols for both Solid-Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE).

Chemical Synthesis: Overcoming Steric Hindrance in SPPS

The primary challenge in coupling nnAAs—particularly


-disubstituted (e.g., Aib) or N-methylated residues—is the severe steric clash at the nucleophilic center. Standard protocols (HBTU/DIEA) often result in deletion sequences or extensive epimerization.
The "Power Coupling" Protocol

Objective: High-yield incorporation of sterically hindered nnAAs without racemization.

Reagent Selection Rationale
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU due to the 7-aza group, which utilizes the neighboring group effect to stabilize the active ester and accelerate aminolysis by nearly 100-fold.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine). Note: TMP is recommended for Cys/His couplings to minimize racemization.

  • Alternative (Green/Safe): DIC/Oxyma Pure .[1] Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive replacement for HOBt/HOAt with superior racemization suppression, ideal for automated synthesizers.[2]

Step-by-Step Protocol
  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g loading) in DMF for 20 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation (The Critical Step):

    • Standard nnAA: Dissolve nnAA (4 eq), Oxyma Pure (4 eq), and DIC (4 eq) in DMF. Pre-activate for 2 minutes (no longer, to avoid side reactions).

    • Hindered nnAA (N-Me, Aib): Dissolve nnAA (3 eq) and HATU (2.9 eq) in DMF. Add DIEA (6 eq) immediately before adding to the resin. Do not pre-activate HATU for >30 seconds as this leads to guanidinylation of the amine.

  • Coupling:

    • Shake at room temperature for 2 hours.

    • Microwave Option: For extremely difficult couplings (e.g., Aib-Aib), heat to 75°C (30W) for 10 min. Exception: Keep Cys/His/Arg < 50°C to prevent epimerization.

  • Monitoring (Mandatory): Perform the Chloranil Test (see Section 2.2).

  • Capping: If positive (blue beads), repeat coupling. If negative, cap unreacted amines with Acetic Anhydride/Pyridine (1:9) to prevent deletion sequences.

Validation: The Chloranil Test

Why not Kaiser? The classic Kaiser (Ninhydrin) test relies on primary amines.[3] Many nnAAs (e.g., N-methyls, Proline analogs) are secondary amines, yielding false negatives with Ninhydrin.

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% Chloranil in DMF.

  • Procedure: Add 5 drops A + 5 drops B to a few resin beads.

  • Result: Blue/Green beads = Free secondary amine (Incomplete coupling). Colorless/Amber = Complete coupling.

Workflow Visualization

SPPS_Workflow Start Fmoc-Peptide-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision Is AA Sterically Hindered? Wash1->Decision Standard Activation: DIC + Oxyma Pure Decision->Standard No Hindered Activation: HATU + DIEA (No pre-activation >30s) Decision->Hindered Yes (e.g., N-Me, Aib) Coupling Coupling Reaction (RT 2h or MW 75°C) Standard->Coupling Hindered->Coupling Monitor QC: Chloranil Test (Secondary Amines) Coupling->Monitor Recouple Re-Couple (Change Solvent to NMP) Monitor->Recouple Positive (Blue) Cap Capping (Ac2O/Pyridine) Monitor->Cap Negative (Clear) Recouple->Coupling Next Proceed to Next Cycle Cap->Next

Figure 1: Decision logic for SPPS cycles involving non-natural amino acids. Note the divergence for hindered residues and the feedback loop based on Chloranil testing.

Biological Synthesis: Genetic Code Expansion (GCE)[4][5][6]

For peptides >40 residues or complex scaffold proteins, chemical synthesis becomes yield-prohibitive. GCE utilizes an orthogonal tRNA/synthetase pair to hijack the Amber stop codon (TAG) and insert a nnAA in vivo.

The Orthogonal System

We utilize the Methanocaldococcus jannaschii (Mj) tyrosyl-tRNA synthetase (TyrRS) and tRNA


 pair, evolved to be orthogonal in E. coli.[4]
Protocol: Expression in E. coli
  • Plasmid Design:

    • Plasmid A (pEVOL): Encodes the orthogonal Mj-tRNA

      
       and the evolved Mj-TyrRS specific for your nnAA (e.g., p-acetyl-phenylalanine).
      
    • Plasmid B (pET): Encodes your gene of interest (GOI) with a TAG codon at the desired site and a C-terminal His-tag.

  • Transformation: Co-transform E. coli BL21(DE3) with both plasmids. Select on Chloramphenicol (pEVOL) and Kanamycin (pET) plates.

  • Induction:

    • Grow cells in LB media at 37°C to OD

      
       = 0.5.
      
    • Add nnAA: Dissolve the non-natural amino acid (typically 1 mM final conc.) in the media. Crucial: Adjust pH of nnAA stock to 7.0 before addition to avoid shocking cells.

    • Induce: Add IPTG (1 mM) and Arabinose (0.02%) to induce the GOI and the Synthetase/tRNA respectively.

  • Harvest: Incubate at 30°C for 12-16 hours. Pellet cells.

  • Validation: Purify via Ni-NTA. Analyze by SDS-PAGE.

    • Success: Full-length protein band.

    • Failure: Truncated protein (termination at TAG) indicates the nnAA was not incorporated.

Mechanism Visualization

GCE_Mechanism nnAA Non-Natural AA (Added to Media) Synthetase Orthogonal Synthetase (Mj-TyrRS) nnAA->Synthetase Recognition tRNA Orthogonal tRNA (CUA Anticodon) Synthetase->tRNA Aminoacylation Ribosome Ribosome (Translation Machinery) tRNA->Ribosome Enters A-Site Protein Full Length Modified Peptide Ribosome->Protein Peptide Bond Formation mRNA mRNA with Amber Codon (UAG) mRNA->Ribosome Codon Match

Figure 2: Mechanism of Amber Suppression.[5] The orthogonal synthetase charges the orthogonal tRNA with the nnAA, which then decodes the UAG stop codon at the ribosome.

Comparative Data & Troubleshooting

Coupling Reagent Performance Profile

Data summarized from comparative kinetic studies (e.g., El-Faham et al.).

Reagent SystemActivation SpeedRacemization RiskBest Use Case
DIC / Oxyma HighVery LowStandard automated synthesis; Green chemistry.
HATU / DIEA Very HighModerateSterically hindered couplings; Macrocyclization.
HBTU / DIEA ModerateModerateStandard synthesis (Legacy). Avoid for Cys/His.
PyBOP ModerateLowFragment condensation; Head-to-tail cyclization.
Troubleshooting Guide (Expert Insights)

Issue 1: Incomplete Coupling of N-Methylated Residues

  • Diagnosis: Chloranil test remains blue after 2 cycles.

  • Root Cause:[3][6][7][8][9] The N-methyl group creates a "lid" over the amine.

  • Solution: Switch solvent to NMP (N-methylpyrrolidone) or use LiCl (0.8M in DMF) as a chaotropic salt to disrupt resin aggregation (pseudo-dilution effect).

Issue 2: Racemization of Cysteine

  • Diagnosis: HPLC shows diastereomeric split peaks.

  • Root Cause:[3][6][7][8][9] Base-catalyzed proton abstraction from the

    
    -carbon.
    
  • Solution: Use DIC/Oxyma without pre-activation. Alternatively, use TMP (Collidine) instead of DIEA as the base, as it is less basic and sterically hindered, reducing proton abstraction.

Issue 3: Low Yield in GCE

  • Diagnosis: Truncated protein dominant on Western Blot.

  • Root Cause:[3][6][7][8][9] The nnAA is not entering the cell or the synthetase has low activity.

  • Solution: (1) Use a dipeptide form of the nnAA (e.g., Ala-nnAA) if available; bacterial permeases take up dipeptides more efficiently. (2) Co-express a promiscuous aminoacyl-tRNA synthetase to boost charging.

References

  • El-Faham, A., & Albericio, F. (2011).[10] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subtelny, A. O., et al. (2011). Ribosomal synthesis of N-methyl peptides. Journal of the American Chemical Society, 133(34), 13397-13405. [Link]

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code.[11][4][9] Nature, 510, 201–210. [Link]

  • Dumas, A., et al. (2015). Genetic Code Expansion as a Tool for Understanding Ribosomal Translation. Trends in Biochemical Sciences, 40(1), 46-55. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cbz Deprotection & Side Reaction Management

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting Benzyloxycarbonyl (Cbz/Z) Deprotection Lead Scientist: Dr. A. Vance, Senior Application Scientist

Overview

The Cbz group is a cornerstone of organic synthesis due to its stability against basic and mild acidic conditions (orthogonal to Fmoc and Boc). However, its removal—classically achieved via catalytic hydrogenolysis—is fraught with chemoselectivity issues, particularly when the substrate contains halogens, sulfur, or benzyl ethers.

This guide addresses the three most critical failure modes: Unwanted Dehalogenation , Catalyst Poisoning , and Carbocation-Mediated Alkylation during acidolysis.

Module 1: Troubleshooting Catalytic Hydrogenolysis

Context: The standard removal uses


 and Pd/C. This system is robust but lacks discrimination between C-O bonds (Cbz) and weak C-X bonds (Aryl Halides).
Issue 1: "I lost my halogen (Cl, Br, I) during deprotection."

Diagnosis: Palladium catalyzes the oxidative addition of hydrogen into Carbon-Halogen bonds, leading to hydrodehalogenation. This is faster for I > Br > Cl. The Fix: You must "poison" the catalyst to attenuate its activity, preventing it from attacking the stronger C-X bond while still cleaving the weaker benzylic C-O bond.

Protocol A: The Pyridine-Poisoned Hydrogenolysis

Use this when your molecule contains Aryl-Cl or Aryl-Br.

  • Solvent System: Dissolve substrate (0.1 M) in Ethanol or Ethyl Acetate.

    • Warning: Avoid Methanol.[1] Pd/C can oxidize MeOH to formaldehyde traces, leading to N-methylation via reductive amination [1].

  • Add Poison: Add Pyridine (5–10 equivalents relative to substrate).

    • Mechanism:[2][3][4] Pyridine coordinates to the Pd surface, sterically and electronically dampening its ability to insert into Ar-X bonds.

  • Catalyst: Add 5-10 wt% Pd/C (sulfur-free grade).

  • Reaction: Hydrogenate at 1 atm (balloon) at RT. Monitor via LC-MS every 30 mins.

  • Workup: Filter through Celite. Wash the organic layer with 1M HCl (to remove pyridine) before standard isolation.

Protocol B: Selective Transfer Hydrogenation (1,4-Cyclohexadiene)

Use this for highly sensitive substrates or Aryl-I.

  • Reagents: Dissolve substrate in Ethanol.

  • Donor: Add 1,4-Cyclohexadiene (10 equiv).

  • Catalyst: Add 10% Pd/C.

  • Process: Stir at RT. The diene acts as a hydrogen surrogate. The kinetics of transfer hydrogenation often favor Cbz removal over dehalogenation compared to

    
     gas [2].
    

Module 2: Troubleshooting Acidolytic Cleavage

Context: When the molecule contains sulfur (which poisons Pd) or reducible alkenes, acidolysis is required. The Danger: Acidic cleavage generates the Benzyl Cation (


) . This is a "hot" electrophile that will alkylate electron-rich side chains (Tyr, Trp, Met, Cys) if not quenched immediately.
Issue 2: "My product mass is +90 Da (or +106 Da) higher than expected."

Diagnosis: You have alkylated your peptide/molecule. The Cbz benzyl group detached but re-attached to a nucleophilic residue. The Fix: You must use a Scavenger Cocktail acting as a "chemical sponge" for


.
Protocol C: The "Push-Pull" Scavenger System

Standard Reagents: HBr/AcOH or TFMSA (Trifluoromethanesulfonic acid).

The Scavenger Table:

Nucleophile to ProtectRecommended ScavengerMechanism of Action
Methionine (Met) ThioanisoleForms reversible sulfonium salt, preventing irreversible S-benzylation.
Tryptophan (Trp) Indole or AnisolePreferentially reacts with

to spare the Trp indole ring.
Tyrosine (Tyr) p-CresolPrevents O-alkylation of the phenol.
Cysteine (Cys) p-ThiocresolProtects the free thiol.

Experimental Workflow (TFMSA Method):

  • Cocktail Prep: Prepare a mixture of TFA : Thioanisole : m-Cresol (10 : 1 : 1).

  • Cooling: Chill the mixture to 0°C.

  • Acid Activation: Add TFMSA (Trifluoromethanesulfonic acid) dropwise.

    • Ratio: Final concentration should be roughly 10% TFMSA.

  • Reaction: Stir at 0°C for 30–60 mins.

  • Precipitation: Pour the mixture slowly into cold Diethyl Ether. The peptide/product precipitates; the benzyl-scavenger adducts remain in the ether layer.

Module 3: Decision Logic & Mechanism Visualization

Workflow: Selecting the Correct Deprotection Method

Use the logic below to determine the safest route for your specific substrate.

Cbz_Decision_Tree Start Start: Cbz-Substrate Q_Sulfur Contains Sulfur (Met, Cys)? Start->Q_Sulfur Q_Halogen Contains Halogen (Cl, Br, I)? Q_Sulfur->Q_Halogen No Act_Acid Use Acidolysis (HBr/AcOH or TFMSA) + SCAVENGERS Q_Sulfur->Act_Acid Yes (Pd poison risk) Q_Alkene Contains Alkene/Alkyne? Q_Halogen->Q_Alkene No Act_Poison Poisoned Hydrogenolysis (H2, Pd/C, Pyridine) Q_Halogen->Act_Poison Yes (Cl, Br) Act_Transfer Transfer Hydrogenation (1,4-Cyclohexadiene, Pd/C) Q_Halogen->Act_Transfer Yes (I) Q_Alkene->Act_Acid Yes (Reduce risk) Act_Std_H2 Standard Hydrogenolysis (H2, Pd/C, EtOH) Q_Alkene->Act_Std_H2 No Act_Lewis Lewis Acid Cleavage (BCl3 or BBr3) Q_Alkene->Act_Lewis Yes (Alternative)

Caption: Decision matrix for Cbz removal. Yellow nodes indicate critical chemical compatibility checks.

Mechanism: The Scavenger Effect

Understanding why you add Thioanisole.

Scavenger_Mechanism Cbz Cbz-Amine (Acid Protonated) Bn_Cat Benzyl Cation (Bn+) Cbz->Bn_Cat Cleavage Product Free Amine Cbz->Product Trp Tryptophan (Side Chain) Bn_Cat->Trp Slow Attack Scav Thioanisole (Scavenger) Bn_Cat->Scav Fast Capture Alk_Trp Alkylated Trp (Impurity +90) Trp->Alk_Trp Dead_Scav Bn-Thioanisole (Harmless Waste) Scav->Dead_Scav

Caption: Kinetic competition between the Scavenger (Thioanisole) and the Substrate (Trp) for the reactive Benzyl Cation.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Ammonium Formate instead of Hydrogen gas? A: Yes. This is a Transfer Hydrogenation (CTH). It is safer (no gas cylinder) and often faster. However, Ammonium Formate can sublime and clog lines if not vented properly. It is generally less selective for halogens than the 1,4-cyclohexadiene method [2].

Q: I have a Benzyl Ether (Bn) and a Cbz group. Can I remove Cbz selectively? A: This is difficult as both are benzylic. However, Cbz is generally cleaved faster than Benzyl ethers via hydrogenolysis. By monitoring strictly (stop immediately upon disappearance of SM), you can achieve kinetic selectivity. Alternatively, use Triethylsilane/PdCl2 , which has shown preference for Cbz cleavage over Benzyl ethers [3].

Q: Why did my reaction explode/catch fire? A: Dry Pd/C is pyrophoric. If you added the catalyst to a solvent containing methanol vapors and air, a spark can ignite it. Safety Rule: Always wet the Pd/C with a small amount of water or toluene under an inert atmosphere (Nitrogen/Argon) before adding the reaction solvent.

References

  • Methanol Alkylation Risk: Org. Process Res. Dev.2005 , 9, 2, 198–205. Link

  • Transfer Hydrogenation (Cyclohexadiene): J. Org. Chem.1978 , 43, 21, 4194–4196. Link

  • Selectivity (TES/PdCl2): Tetrahedron Letters2002 , 43, 33, 5777-5780. Link

  • Greene's Protective Groups: Wuts, P. G. M.[5] Greene's Protective Groups in Organic Synthesis, 5th ed.; Wiley, 2014 . Link

Sources

Technical Support Center: (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ACTIVE Ticket ID: #Cbz-CyHex-Opt Subject: Optimization of Coupling Efficiency & Stereochemical Retention

System Overview (Molecule Profile)

Before initiating any coupling protocols, you must understand the "hardware" limitations of your substrate. This is not a standard amino acid; it is a conformationally constrained, sterically hindered secondary amino acid derivative.

ParameterSpecificationCritical Note
Substrate (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid1,3-cis substitution pattern.[1][2][3]
Primary Risk C1-Epimerization The

-proton is susceptible to abstraction during activation, leading to the thermodynamic trans isomer.
Secondary Risk Low Yield The cyclohexane ring imposes steric drag, slowing nucleophilic attack.
Solubility Moderate (Lipophilic)The Cbz group and cyclohexane ring promote aggregation in non-polar solvents.

Decision Matrix: Reagent Selection

Do not default to EDC/HOBt. The steric hindrance of the cyclohexane ring combined with the risk of racemization demands more specialized "drivers."

ReagentSelection Start START: Select Coupling Partner CheckAmine Is the Amine Nucleophile Hindered? (e.g., N-methyl, secondary, aniline) Start->CheckAmine Scale What is the Reaction Scale? CheckAmine->Scale No (Primary Amine) HATU ALTERNATIVE: HATU/HOAt + Collidine CheckAmine->HATU Yes (Difficult Coupling) T3P RECOMMENDED: T3P (50% in EtOAc/DMF) + Pyridine/NMM Scale->T3P > 1 gram (Scalable, Safer) Scale->HATU < 100 mg (R&D, High Cost) T3P->HATU If Conversion Slow AcidFluoride FALLBACK: TFFH (Acyl Fluoride) For extreme sterics HATU->AcidFluoride If Yield < 30%

Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and steric demand.

Standard Operating Procedures (SOPs)

Protocol A: The "High Fidelity" Method (T3P)

Best for: Scale-up (>1g), preventing epimerization, and simple workup. Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is highly reactive but less prone to oxazolone formation (the main pathway for racemization) compared to uronium salts.

  • Dissolution: Dissolve (1R,3S)-3-(Cbz-amino)cyclohexanecarboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc or 2-MeTHF (preferred over DMF for workup).

  • Base Addition: Cool to 0 °C . Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv).

    • Technical Insight: Do NOT use DIEA or TEA. Their higher basicity increases the risk of

      
      -proton abstraction.
      
  • Activation: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Quench: Add water. The T3P byproducts are water-soluble, simplifying purification.

Protocol B: The "Brute Force" Method (HATU)

Best for: Unreactive amines, small-scale discovery chemistry. Risk: Higher risk of epimerization; requires strict base control.

  • Dissolution: Dissolve Acid (1.0 equiv) in anhydrous DMF .

  • Base: Add 2,4,6-Collidine (3.0 equiv).

    • Technical Insight: Collidine is a weak base (non-nucleophilic) that suffices to deprotonate the carboxylic acid but struggles to deprotonate the

      
      -carbon.
      
  • Activation: Add HATU (1.1 equiv) at 0 °C . Stir for 5 minutes (Pre-activation).

    • Warning: Do not exceed 10 minutes of pre-activation, or the active ester may racemize or rearrange to a guanidine byproduct.

  • Coupling: Add the amine partner (1.2 equiv). Stir at RT.

Troubleshooting Guide (FAQ)

Issue: "I see two peaks in my LCMS with the same Mass."

Diagnosis: Epimerization (Racemization).[4] Root Cause: You have likely inverted the stereocenter at C1, resulting in a mixture of (1R,3S) and (1S,3S) diastereomers. This usually happens via the Oxazolone Mechanism or direct enolization due to excess base strength.

Epimerization Acid (1R,3S)-Acid Activated Activated Ester (O-Acyl) Acid->Activated Coupling Reagent Oxazolone Oxazolone (Azlactone) Activated->Oxazolone Nu attack by C=O Enol Enolized Intermediate (Planar C1) Oxazolone->Enol Base (DIEA) Racemate Racemized Product (1R,3S) + (1S,3S) Enol->Racemate Reprotonation

Figure 2: The danger zone. Oxazolone formation allows the chiral center to planarize (enolize), destroying stereochemistry.

Corrective Actions:

  • Switch Bases: Move from DIEA (pKa ~10.5) to Collidine (pKa ~7.4) or NMM.[5]

  • Switch Reagents: Move from HATU to T3P or TFFH (Acyl Fluoride). Acyl fluorides maintain stereochemistry well in hindered systems [1].

  • Additives: If using Carbodiimides (EDC/DIC), you must use OxymaPure or HOAt. HOBt is less effective at suppressing racemization in these specific cyclic systems.

Issue: "The reaction turns into a gel/slurry."

Diagnosis: Aggregation.[3] Root Cause: The Cbz group (lipophilic) and the rigid cyclohexane ring can stack, causing beta-sheet-like aggregation, especially in DCM. Corrective Actions:

  • Chaotropic Salts: Add LiCl (0.4M) to the DMF reaction mixture. This disrupts hydrogen bonding networks.

  • Solvent Swap: Use a mixture of DMF/DCM (1:1) or pure NMP .

Issue: "Low yield (<40%) with unreactive anilines."

Diagnosis: Steric Clash. Root Cause: The nucleophile cannot access the carbonyl carbon due to the 1,3-diaxial-like interactions in the transition state. Corrective Actions:

  • Acyl Fluoride Method (TFFH): Convert the acid to an acid fluoride in situ using TFFH.[6] Acid fluorides are small, highly reactive electrophiles that suffer less from steric hindrance than the bulky HATU/OBt active esters [2].

  • Temperature: Heat to 50 °C only if using T3P (T3P is thermally stable; HATU is not).

Quantitative Comparison of Reagents

Reagent SystemCoupling EfficiencyEpimerization RiskScalabilityCost
HATU / DIEA High (95%)High (Requires care)Low

$
T3P / Pyridine High (90%)Low (Preferred)High

EDC / HOBt Moderate (70%)ModerateHigh$
TFFH (Fluoride) High (92%)LowModerate

References

  • Carpino, L. A., et al. (2003). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry. Validated utility of HOAt/HATU systems for hindered couplings.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Comprehensive review on TFFH and T3P for difficult couplings.

  • Dunetz, J. R., et al. (2016).[4] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Establishes T3P as a superior reagent for process chemistry and epimerization control.

Sources

challenges in the stereoselective synthesis of cyclohexanecarboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of Cyclohexanecarboxylic Acids

Current Status: [🟢 ONLINE] Operator: Senior Application Scientist (Ph.D., Process Chemistry) Ticket Queue: Stereocontrol, Catalyst Poisoning, Epimerization, Desymmetrization.

Welcome to the Cyclo-Stereo Support Hub

You are likely here because the cyclohexane ring is deceptively simple. While it appears to be a basic scaffold, controlling the stereochemistry of cyclohexanecarboxylic acids (such as intermediates for Gabapentin , Tilidine , or Tranexamic acid ) presents a classic conflict between kinetic and thermodynamic control.

This guide treats your synthesis challenges as "Support Tickets." Select the issue below that matches your current experimental failure.

Ticket #101: "I'm getting a mixture of diastereomers during hydrogenation. I need the cis-isomer."

Diagnosis: You are likely performing a heterogeneous hydrogenation of a substituted benzoic acid. The metal surface dictates a syn-addition of hydrogen, which kinetically favors the cis isomer (where the carboxylic acid and the substituent are on the same face). However, reaction conditions (solvent, pressure, metal type) are causing isomerization or incomplete selectivity.

Root Cause Analysis:

  • Catalyst Choice: Palladium (Pd) often allows for ring "flipping" or partial dehydrogenation/rehydrogenation, leading to mixed isomers. Rhodium (Rh) and Ruthenium (Ru) are superior for strictly cis-selective hydrogenation.

  • Solvent Polarity: Non-polar solvents often lead to lower selectivity. Water or binary aqueous mixtures enhance cis-selectivity by modifying the adsorption mode of the aromatic ring on the catalyst surface.

Troubleshooting Protocol (The "Rh-Aqua" System):

  • Catalyst Switch: Switch from Pd/C to 5% Rh/C or 5% Rh/Al₂O₃ . Rhodium operates under milder conditions, minimizing the energy available for isomerization.

  • Solvent Modification: Use a binary solvent system .[1][2] The most robust industrial mixture is Water:1,4-Dioxane (1:1) .

    • Why? Water increases the solubility of hydrogen and modifies the electric double layer at the catalyst surface, suppressing the desorption-readsorption events that scramble stereochemistry.

  • Pressure Control: Maintain High Pressure (>50 bar) . High hydrogen coverage on the surface favors the rapid, sequential addition of H₂, locking in the kinetic cis product before the ring can relax.

Standard Operating Procedure (SOP) - Cis-Selective Hydrogenation:

ParameterRecommendationMechanistic Rationale
Catalyst 5% Rh/C or 5% Ru/CRh/Ru favor syn-addition without ring isomerization.
Solvent H₂O / 2-Propanol or H₂O / DioxanePolar protic solvents stabilize the adsorbed intermediate.
Pressure 50–80 barHigh H₂ coverage prevents intermediate desorption.
Temp < 80°CLow temp prevents thermodynamic equilibration to trans.

Visual Workflow:

Hydrogenation_Logic Start Substituted Benzoic Acid Decision Target Isomer? Start->Decision Cis_Route Target: CIS (Kinetic) Decision->Cis_Route Trans_Route Target: TRANS (Thermodynamic) Decision->Trans_Route Rh_Cat Use 5% Rh/C or Ru/C Solvent: H2O/Dioxane Cis_Route->Rh_Cat Pd_Cat Use Pd/C High Temp (>150°C) Trans_Route->Pd_Cat Outcome_Cis Product: >90% Cis (Syn-Addition) Rh_Cat->Outcome_Cis Outcome_Trans Product: Mixed/Trans (Requires Epimerization) Pd_Cat->Outcome_Trans

Caption: Decision tree for catalyst selection based on stereochemical target. Rhodium favors kinetic (cis) products; Palladium often leads to mixtures requiring post-processing.

Ticket #102: "I need the trans-isomer (thermodynamic), but hydrogenation gave me cis."

Diagnosis: You have the kinetic product (usually cis), but you need the thermodynamic product (usually trans-1,4 or trans-1,2, where the bulky groups are equatorial). You need to force an Epimerization at the


-carbon.

The Fix: Base-Mediated Equilibration The carboxylic acid group allows for deprotonation at the


-position. The resulting enolate is planar. When protonation occurs, it will preferentially happen from the face that places the bulky carboxyl group in the equatorial  position to minimize 1,3-diaxial interactions.

Step-by-Step Protocol:

  • Reagents: Use KOH (3–5 equivalents) in Ethylene Glycol or DMSO .

    • Note: Aqueous base is often insufficient due to the low boiling point of water (100°C). You need higher thermal energy to overcome the activation barrier for the flip.

  • Conditions: Heat to 150°C – 200°C for 12–24 hours.

  • Workup: Acidify with HCl to precipitate the acid. The product will be enriched in the trans-isomer (often >90%).

  • Purification: Recrystallization is usually required to remove the remaining ~5-10% cis-isomer.

Mechanism Visualization:

Epimerization Cis Cis-Isomer (Axial COOH) High Energy Base + KOH / Heat (- H+) Cis->Base Enolate Planar Enolate Intermediate Base->Enolate Trans Trans-Isomer (Equatorial COOH) Low Energy Enolate->Trans + H+ (reprotonation)

Caption: Thermodynamic equilibration pathway. The system relaxes from the high-energy axial conformer (cis) to the low-energy equatorial conformer (trans) via an enolate intermediate.

Ticket #103: "I need high enantioselectivity from a meso-anhydride."

Diagnosis: You are attempting to open a cyclic meso-anhydride (e.g., cis-1,2-cyclohexanedicarboxylic anhydride) to create a chiral hemiester. Standard hydrolysis yields a racemate. You need Desymmetrization .

The Solution: Organocatalysis (Cinchona Alkaloids) Using natural alkaloids like Quinine or Quinidine allows for the selective attack of an alcohol (methanol) on one of the two enantiotopic carbonyl groups.

The "Cinchona-Opening" Protocol:

  • Catalyst: (DHQD)₂AQN or simple Quinine/Quinidine derivatives.

  • Nucleophile: Methanol (10–20 equivalents).

  • Temperature: -20°C to 0°C .

    • Critical: Lower temperatures drastically improve enantiomeric excess (ee) by differentiating the transition state energies.

  • Concentration: High concentration of the anhydride (0.1 – 0.5 M) is preferred.

Expected Results:

SubstrateCatalystProductYieldee%
cis-1,2-Cyclohexanedicarboxylic anhydride(DHQD)₂AQN(1S, 2R)-Hemiester97%97%
cis-1,2-Cyclohexanedicarboxylic anhydrideQuinidine(1R, 2S)-Hemiester95%90-99%

Data Source: J. Am. Chem. Soc. 2000, 122, 9542; J. Org. Chem. 2017, 82, 1347.[3]

Ticket #104: "My catalyst stopped working (Poisoning)."

Diagnosis: The carboxylic acid group (-COOH) is coordinating too strongly to the metal active sites, effectively "poisoning" the catalyst. This is common in benzoic acid hydrogenation.

Troubleshooting Steps:

  • Pre-reduction: Ensure your catalyst is fully reduced before introducing the substrate.

  • Add a Lewis Acid? No. Add a Promoter. Doping the catalyst with Ru-Sn or Pt/TiO₂ (titania support) can weaken the interaction between the carboxyl group and the active site, preventing poisoning.

  • Purification of Substrate: Trace sulfur or halides in your benzoic acid starting material are fatal to Rh/C. Recrystallize your starting material before hydrogenation.

References

  • Heterogeneous Hydrogenation Selectivity

    • Title: "Pt/TiO2 catalysts with electron-deficient and electron-enriched Pt sites for selective hydrogen
    • Source:Nature Communic
    • URL:[Link]

  • Desymmetrization of Meso-Anhydrides

    • Title: "A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids."
    • Source:Journal of the American Chemical Society (2000).
    • URL:[Link]

  • Epimerization Protocols

    • Title: "Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids."[4]

    • Source:Google P
    • URL
  • Gabapentin Stereochemistry Context

    • Title: "Stereochemistry of gabapentin and several derivatives: Solid state conform
    • Source:Current Science (via ResearchG
    • URL:[Link]

Sources

Technical Support Center: Purification of (1R,3S)-3-(Cbz-amino)cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chromatography Applications Engineering Subject: Method Development & Troubleshooting Guide (HPLC) Doc ID: TS-HPLC-CBZ-ACHC-001[1]

Introduction: The Molecular Challenge

You are working with (1R,3S)-3-(Cbz-amino)cyclohexanecarboxylic acid .[1] This molecule presents a unique "triad" of chromatographic challenges:

  • Conformational Isomerism: The cyclohexane ring creates cis (1R,3S) and trans diastereomers.

  • Chirality: You must distinguish the (1R,3S) enantiomer from its mirror image (1S,3R).

  • Amphiphilic Nature: It contains a hydrophobic Cbz (benzyloxycarbonyl) group and a hydrophilic, ionizable carboxylic acid.

This guide provides a self-validating workflow to purify this compound, moving from achiral purity (chemical) to chiral purity (optical).

Module 1: Method Development Strategy (FAQs)

Q1: Which column chemistry should I start with?

Recommendation: Do not start with a chiral column. Start with a C18 (Octadecyl) column to establish chemical purity and separate the cis/trans diastereomers. The Cbz group provides sufficient hydrophobicity for strong retention on Reversed-Phase (RP) columns.[1]

  • Primary Column: C18, 3.5 µm or 5 µm, 100 Å (e.g., Waters XBridge or Phenomenex Luna).

  • Why: The bulky Cbz group dominates the interaction.[1] A standard C18 phase will likely separate the cis (1R,3S) isomer from the trans impurity due to the difference in the 3D projection of the hydrophobic Cbz group relative to the carboxyl group.[1]

Q2: What is the optimal Mobile Phase?

Critical Requirement: You must suppress the ionization of the carboxylic acid.[1]

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) OR 0.1% Formic Acid (FA).

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA/FA.

  • The Logic: The pKa of the carboxylic acid is approximately 4.[1]7. To prevent peak tailing and ensure the molecule exists in a single protonated state (neutral COOH), the pH must be

    
     2.5. TFA is preferred over Formic Acid for sharper peaks unless Mass Spec (MS) sensitivity is critical (TFA suppresses MS signals).
    
Q3: How do I detect it?
  • Wavelength: 254 nm.

  • Why: The Cbz group contains a benzyl ring with strong UV absorption at 254 nm.[1] This is superior to 210 nm (peptide bond) because it avoids baseline drift from gradient elution and interference from non-aromatic impurities.

Module 2: Experimental Protocols

Protocol A: Achiral Purity & Diastereomer Separation (Cis vs. Trans)

Use this to clean up the synthesis reaction mixture.[1]

ParameterSetting
Column C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Temp 30°C
Injection 5-10 µL (Sample dissolved in 50:50 Water:ACN)

Expected Result: The trans isomer usually elutes earlier than the cis isomer on C18 because the cis form (1R,3S) often allows the hydrophobic Cbz and the cyclohexane ring to interact more intimately with the stationary phase, though this elution order can flip depending on specific solvation effects.[1]

Protocol B: Chiral Resolution (Enantiomer Separation)

Use this only after Protocol A confirms chemical purity.

ParameterSetting
Column Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG)
Mode Normal Phase (NP) or Polar Organic Mode (POM)
Mobile Phase Hexane : Ethanol : TFA (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Temp 25°C
Detection 254 nm

Module 3: Troubleshooting & Logic

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific derivative.

G Start Crude Sample (1R,3S)-3-(Cbz-amino)cyclohexanecarboxylic acid Step1 Run Protocol A (C18 / Acidic MP) Start->Step1 Decision1 Single Peak? Step1->Decision1 SplitPeaks Multiple Peaks Observed Decision1->SplitPeaks No Step2 Run Protocol B (Chiral Column) Decision1->Step2 Yes CheckUV Check UV Spectra of Peaks SplitPeaks->CheckUV IsomerID Identical UV? Likely Diastereomers (Cis/Trans) CheckUV->IsomerID PurifyAchiral Optimize Gradient to Separate Collect Target Peak IsomerID->PurifyAchiral PurifyAchiral->Step1 Decision2 Enantiomeric Excess (ee) > 99%? Step2->Decision2 Final Final Pure Product Decision2->Final Yes Recycle Prep-HPLC Chiral Separation Decision2->Recycle No Recycle->Final

Caption: Logical workflow for sequential achiral (chemical) and chiral (optical) purification.

Troubleshooting FAQs
Issue 1: Peak Tailing (Asymmetry > 1.5)
  • Cause: The free carboxylic acid (-COOH) is interacting with residual silanols on the silica surface, or it is partially ionizing (existing as both -COOH and -COO⁻).[1]

  • Solution:

    • Increase Buffer Strength: If using 0.05% TFA, increase to 0.1%.

    • Switch to Phosphate: If you do not need MS detection, use 20 mM Potassium Phosphate buffer (pH 2.5) instead of water. Phosphate masks silanols better than TFA.

Issue 2: Peak Splitting (Doublet)
  • Diagnosis:

    • Diastereomers: If the peaks are fully resolved and have identical UV spectra, it is likely the cis vs. trans isomers.

    • Rotamers: The Cbz group contains a carbamate bond which can exhibit restricted rotation, creating "rotamers."

  • Test: Heat the column to 45-50°C.

    • If the peaks merge into one sharp peak: It is Rotamers (dynamic equilibrium).

    • If the peaks remain separated: It is Isomers (chemical impurities).

Issue 3: Sample Precipitation
  • Cause: The Cbz group is very hydrophobic.[1] Injecting a sample dissolved in 100% DMSO into a high-aqueous starting stream (e.g., 5% ACN) causes "solvent shock" and precipitation at the column head.[1]

  • Solution: Dissolve the sample in 50% Acetonitrile / 50% Water.[1] If DMSO is required, limit injection volume to <5 µL or use a "sandwich" injection method.

Module 4: Scale-Up Considerations (Prep-HPLC)

When moving from analytical (<1 mg) to preparative (>100 mg) scale:

  • Loading Capacity: The Cbz group improves loading capacity on C18. You can typically load 1-2% of the column mass (e.g., 50-100 mg on a 19x150 mm column).[1]

  • Solvent Removal:

    • Warning: Do not heat the fraction containing TFA above 40°C during rotary evaporation.[1] High concentration of TFA + heat can degrade the Cbz group or cause acid-catalyzed esterification if alcohol is present.[1]

    • Fix: Lyophilize (freeze-dry) the fractions to remove water and TFA gently.

References
  • Sielc Technologies. Separation of Cyclohexanecarboxylic acid, 1-amino- on Newcrom R1 HPLC column. (Methodology for amino-cyclohexane derivatives).[2][3][4]

  • Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Standard protocols for immobilized polysaccharide columns).

  • PubChem. 3-Aminocyclohexanecarboxylic acid (Compound Summary). National Library of Medicine. (pKa and physical properties).[5][6]

  • Chem-Impex International. Z-cis-3-aminocyclohexanecarboxylic acid Product Data. (Commercial availability and derivative stability).[7]

Sources

preventing racemization during coupling of protected amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis & Optimization Topic: Preventing Racemization During Coupling of Protected Amino Acids Ticket ID: #RAC-001-OPT Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

Racemization—the loss of chiral integrity at the


-carbon—is a silent failure mode in peptide synthesis. It results in diastereomeric impurities that are often inseparable by standard HPLC, leading to biological inactivity or toxicity. This guide moves beyond basic protocols to provide a mechanistic understanding and self-validating workflows to preserve stereochemistry.

Module 1: Diagnostic & Triage (The Mechanism)

Q: Why is my amino acid racemizing? A: Racemization is rarely random; it is a specific chemical outcome driven by activation kinetics and base strength. It occurs primarily through two pathways:[1][2]

  • 5(4H)-Oxazolone Formation (The Primary Culprit): During activation, the carbonyl oxygen of the protected amino acid attacks its own activated carbonyl. This forms a cyclic oxazolone intermediate. The

    
    -proton of this ring is highly acidic (
    
    
    
    ) and is easily removed by the base present in the mixture, creating a planar, achiral enolate. Reprotonation occurs non-stereoselectively, yielding a racemate.
    • Risk Factor:[3][4][5] Highest when the N-terminus is an amide (e.g., during segment condensation) rather than a urethane (Fmoc/Boc). Urethane protecting groups generally prevent oxazolone formation.

  • Direct Enolization: Even without ring formation, strong bases (like DBU or high concentrations of DIPEA) can directly abstract the

    
    -proton from the activated ester, especially in polar solvents like DMF or DMSO.
    

Visualization: The Oxazolone Pathway

OxazoloneMechanism cluster_0 Critical Control Point: Base Strength & Solvent ActivatedAA Activated Amino Acid (L-Isomer) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) ActivatedAA->Oxazolone Cyclization (Fast) Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base removes alpha-proton Racemate Racemic Mixture (L- and D-Isomers) Oxazolone->Racemate Amine Attack Enolate->Oxazolone Reprotonation

Figure 1: The 5(4H)-oxazolone mechanism. The transition from the cyclic intermediate to the planar enolate is the step where chiral information is lost.

Module 2: Reagent Selection & Optimization

Q: Which coupling cocktail minimizes racemization? A: The industry standard has shifted from HOBt to Oxyma Pure due to safety (non-explosive) and superior suppression of racemization [1].[3]

The Coupling Reagent Hierarchy
Reagent ClassExamplesRisk ProfileBest Use Case
Carbodiimides DIC, EDCLow (with additives)Standard SPPS. Requires Oxyma/HOBt to prevent N-acylurea formation and racemization.
Phosphoniums PyBOP, PyAOPModerate Difficult couplings. Requires base (DIPEA/NMM), increasing risk.
Uroniums (Aminiums) HBTU, HATUHigh (if mishandled)HATU is the most powerful but riskiest. Must use minimal base (1 eq) and minimize pre-activation time.
Oxyma-Based COMU Lowest The modern "Gold Standard." Combines high reactivity of HATU with the safety and low epimerization of Oxyma [2].

Q: What is the role of the base? A: The base is a double-edged sword. It is required to deprotonate the carboxylic acid for uronium activation, but excess base drives the oxazolone mechanism.

  • Standard: DIPEA (Diisopropylethylamine) - Strong base. Use only 2 equivalents relative to reagent.

  • Safe Mode: 2,4,6-Collidine (TMP) - A weaker base (

    
     vs 10.5 for DIPEA). It is strong enough to drive the reaction but too weak to rapidly abstract the 
    
    
    
    -proton from the oxazolone [3].

Module 3: Problematic Residues (The "Red Flags")

Certain amino acids are "hypersensitive" and require modified protocols.

1. Histidine (His) [1][4][6][7]

  • The Issue: The imidazole ring acts as an intramolecular base, abstracting its own

    
    -proton.[4]
    
  • The Fix:

    • Protecting Group: Use His(Trt) or His(Bum) . Trityl (Trt) is standard but can still racemize. Bum is superior for preventing racemization but requires HF or strong acid cleavage (less common in Fmoc).

    • Protocol: Use DIC/Oxyma (base-free if possible) or Collidine instead of DIPEA. Avoid HATU for His coupling if possible.

2. Cysteine (Cys) [8][9]

  • The Issue: Prone to direct

    
    -proton abstraction and 
    
    
    
    -elimination (forming dehydroalanine).
  • The Fix:

    • Protecting Group: Cys(Trt) is standard.

    • Protocol: Do NOT pre-activate Cys with uronium reagents (HBTU/HATU) + Base. The high pH during pre-activation destroys chirality.

    • Recommended: Use DIC/Oxyma in DMF/DCM (1:1). DCM reduces the polarity, stabilizing the stereocenter [4].

Module 4: Experimental Protocols

Protocol A: The "Safe" Standard (DIC/Oxyma)

Recommended for routine synthesis and Cysteine/Histidine couplings.

  • Dissolve: Dissolve AA (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.

  • Activate: Add DIC (1.0 eq).

  • Incubate: Allow to activate for 2–3 minutes. (Note: For Cys, add immediately to resin; do not incubate).

  • Couple: Add mixture to the resin.

    • Why this works: This method generates the active ester at neutral/slightly acidic pH (generated by the carbodiimide chemistry), avoiding the basic conditions that drive racemization.

Protocol B: High-Efficiency/Segment Condensation (COMU/Collidine)

Recommended for difficult sequences or coupling peptide fragments.

  • Dissolve: Dissolve Peptide Fragment/AA (1.0 eq) and COMU (1.0 eq) in DMF.

  • Base Addition: Add 2,4,6-Collidine (1.0 eq).[8] Crucial: Do not use DIPEA.

  • Couple: Add immediately to the amine component.

    • Why this works: COMU is an Oxyma-based uronium salt.[10] It is highly reactive but generates the Oxyma leaving group, which suppresses oxazolone formation. Collidine provides just enough basicity to drive the reaction without stripping the

      
      -proton [5].
      

Decision Tree: Selecting the Right Condition

CouplingDecision Start Start: Select Coupling Condition IsSegment Is this Segment Condensation? Start->IsSegment IsSensitive Is AA Cys or His? IsSegment->IsSensitive No SegmentProtocol Segment Protocol: DIC/HOAt or COMU/Collidine (Strictly NO HBTU/DIPEA) IsSegment->SegmentProtocol Yes (High Risk) Standard Standard Protocol: HBTU/DIPEA or DIC/Oxyma IsSensitive->Standard No SensitiveProtocol Sensitive Protocol: DIC/Oxyma (No Base) or DIC/HOAt IsSensitive->SensitiveProtocol Yes

Figure 2: Decision matrix for selecting coupling reagents based on racemization risk.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion".[7][11] Chemistry – A European Journal. Link

  • El-Faham, A., & Albericio, F. (2011).[12] "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization". Journal of Organic Chemistry. Link

  • Han, Y., et al. (1997). "Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis". Journal of Organic Chemistry. Link

  • El-Faham, A., et al. (2010). "COMU: A Safer and More Effective Replacement for HATU Peptide Synthesis".[5] Chemistry – A European Journal. Link

Sources

improving the yield of (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Knowledge Base for the synthesis of (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid . It is designed to troubleshoot yield losses, stereochemical drift, and purification bottlenecks.

Ticket Reference: #SYN-1R3S-CBZ Subject: Yield Optimization & Troubleshooting Guide Status: Active Support Tier: Level 3 (Senior Application Scientist)

System Overview & Synthetic Logic

The synthesis of this target typically proceeds via the hydrogenation of 3-aminobenzoic acid followed by protection. The critical technical challenge is not the chemistry itself, but the stereocontrol (cis vs. trans) and the regioselectivity of the protection step.

The Core Workflow:

  • Hydrogenation: 3-Aminobenzoic acid

    
    cis-3-aminocyclohexanecarboxylic acid.
    
  • Resolution (Optional but critical for 1R,3S): Isolation of the specific enantiomer from the cis-racemate.

  • Protection: Schotten-Baumann reaction with Benzyl chloroformate (Cbz-Cl).

Workflow Visualization

The following diagram outlines the critical control points where yield is most frequently lost.

SynthesisWorkflow Start Start: 3-Aminobenzoic Acid Hydro Step 1: Catalytic Hydrogenation (Rh/C or Ru/C) Start->Hydro H2, High Pressure Check1 QC Point: cis/trans Ratio Hydro->Check1 Check1->Hydro Ratio < 80:20 (Modify Solvent/Cat) Res Step 2: Enantiomeric Resolution (Enzymatic or Chiral Salt) Check1->Res Ratio > 80:20 Prot Step 3: Cbz Protection (Schotten-Baumann) Res->Prot (1R,3S)-Amine Purify Step 4: Acidification & Crystallization Prot->Purify pH Control End Target: (1R,3S)-3-(Cbz-amino) cyclohexanecarboxylic Acid Purify->End

Figure 1: Critical Control Points in the Synthesis Workflow.

Module 1: The Hydrogenation Step (Stereocontrol)

Issue: Low yield of the cis-isomer. Context: The hydrogenation of 3-aminobenzoic acid yields a mixture of cis and trans isomers. The (1R,3S) target requires the cis configuration. Standard Pd/C catalysts often favor the thermodynamically stable trans isomer or yield low selectivity.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
High trans content (>30%) Catalyst Mismatch: Palladium (Pd) promotes equilibrium to the trans isomer.Switch to Rhodium (Rh): Use 5% Rh/Al₂O₃ or 5% Rh/C . Rhodium is kinetically controlled and favors cis-addition.
Incomplete Conversion Catalyst Poisoning: The free amine binds to the metal surface, deactivating it.Acidic Solvent: Run the reaction in Water/Acetic Acid or dilute HCl. Protonating the amine prevents strong adsorption to the catalyst.
Deamination Byproducts Over-reduction: High temperatures cleave the C-N bond.Lower Temperature: Maintain reaction

. Increase pressure (50-100 bar) to compensate for rate loss rather than increasing heat.
Optimized Protocol (Self-Validating)
  • Substrate: Dissolve 3-aminobenzoic acid in water with 1.1 eq of Acetic Acid (AcOH).

  • Catalyst: Add 5% Rh/Al₂O₃ (5 wt% loading relative to substrate).

  • Conditions: Hydrogenate at 50–80 bar and rt to 50°C .

  • Validation: Check NMR. The cis-isomer methine protons (H1 and H3) typically appear upfield relative to trans.

    • Success Metric:cis:trans ratio > 85:15.[1]

Module 2: Cbz Protection (Yield & Purity)[2]

Issue: Low yield due to hydrolysis of Cbz-Cl or oligomerization. Context: The Schotten-Baumann reaction involves an interfacial competition between the amine attacking the Cbz-Cl (desired) and water/hydroxide attacking the Cbz-Cl (waste).

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Rapid Consumption of Cbz-Cl with Low Yield pH too High: Hydroxide ions compete with the amine for the acyl chloride.Controlled pH: Maintain pH between 9.0 and 10.0 . Do not exceed pH 11. Use a pH-stat or slow addition of NaOH/Na₂CO₃.
Unreacted Amine Remaining pH too Low: The amine is protonated (

) and non-nucleophilic.
Adjust Base: Ensure the pH stays above the

of the amine (approx. 9-10).
Oligomerization (Di-peptide) Mixed Anhydride Formation: The carboxylic acid reacts with Cbz-Cl, then reacts with another amine.Order of Addition: Ensure the amino acid is fully dissolved in base before adding Cbz-Cl. Keep temperature low (0–5°C).
Optimized Protocol: Schotten-Baumann
  • Dissolution: Dissolve (1R,3S)-3-aminocyclohexanecarboxylic acid (or the cis-racemate) in 2N NaOH (2.2 eq). Cool to 0°C.

  • Addition: Add Benzyl chloroformate (1.1 eq) dropwise simultaneously with 2N NaOH to maintain pH 9–10 .

  • Monitoring: Monitor pH continuously. If pH drops below 8, the amine protonates and reaction stops. If pH > 11, Cbz-Cl hydrolyzes.

  • Workup (Critical for Yield):

    • Wash the basic aqueous phase with Ethyl Acetate (removes unreacted Cbz-Cl and Benzyl alcohol).

    • Acidify the aqueous phase to pH 2 with HCl in the presence of fresh Ethyl Acetate.

    • Extract immediately to prevent precipitation of the oil which can trap impurities.

Module 3: Purification & Resolution (The (1R,3S) Specificity)

Issue: User has the cis-racemate but needs the (1R,3S) enantiomer. Context: Hydrogenation gives the (1R,3S) + (1S,3R) mixture. You cannot separate these by simple silica chromatography.

Resolution Strategy

If you require high enantiomeric excess (ee) of the (1R,3S) isomer, you must intervene before or after protection.

  • Route A: Enzymatic Desymmetrization (Pre-synthesis)

    • Start with cis-cyclohexane-1,3-dicarboxylic acid diester.[2][3]

    • Use Pig Liver Esterase (PLE) or Lipase AY-30 .

    • This selectively hydrolyzes one ester to give the (1R,3S)-monoester with high ee (>95%).

    • Reference: See work on Curtius rearrangement of desymmetrized diesters [1].

  • Route B: Classical Resolution (Post-Hydrogenation)

    • Form a salt of the cis-amino acid with a chiral acid (e.g., L-Tartaric acid or Mandelic acid ).

    • Recrystallize to isolate the diastereomeric salt of the (1R,3S) amine.

Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low Overall Yield CheckStereo Check cis/trans ratio Problem->CheckStereo CheckpH Check pH during Cbz CheckStereo->CheckpH Good cis % Sol1 Switch to Rh/Al2O3 Use AcOH solvent CheckStereo->Sol1 High trans % Sol2 Maintain pH 9-10 Cool to 0°C CheckpH->Sol2 Cbz-Cl hydrolysis Sol3 Optimize Extraction Acidify in biphasic system CheckpH->Sol3 Product lost in water

Figure 2: Troubleshooting Logic for Yield Optimization.

Frequently Asked Questions (FAQ)

Q: Why is my product an oil instead of a solid after acidification? A: This is common for Cbz-protected amino acids containing trace solvents or impurities.

  • Fix: Perform a solvent swap.[4] Dissolve the oil in a minimum amount of hot Ethyl Acetate and add Hexanes or Diisopropyl Ether (DIPE) until cloudy. Cool slowly to induce crystallization. The (1R,3S) isomer typically crystallizes well, whereas impurities remain in the mother liquor.

Q: Can I use Palladium on Carbon (Pd/C) for the hydrogenation? A: It is not recommended. Pd/C facilitates ring isomerization, leading to a thermodynamic mixture (often favoring trans or a 50:50 mix). Rhodium (Rh) or Ruthenium (Ru) are required for kinetic control to access the cis-isomer (1R,3S/1S,3R).

Q: How do I determine the absolute configuration? A: If you are resolving the racemate, you must compare the optical rotation


 with literature values. Alternatively, derivatize with a chiral auxiliary (like Mosher's acid chloride) and use NMR to determine the diastereomeric ratio.

References

  • Enzymatic Desymmetrization & Curtius Rearrangement

    • Title: A straightforward way to (1R,3S)-3-amino-1-cyclohexanecarboxylic acid.[2]

    • Source: ResearchG
    • Context: Describes using Lipase AY-30 to hydrolyze cis-cyclohexane-1,3-dicarboxylic acid diester to the monoester, followed by Curtius rearrangement to get the amino acid with high optical purity.
    • URL:

  • Schotten-Baumann Conditions

    • Title: Schotten-Baumann Reaction - Organic Chemistry Portal.[5]

    • Source: Organic Chemistry Portal.[5]

    • Context: Standard conditions for biphasic amide coupling.[6]

    • URL:

  • Hydrogenation Selectivity

    • Title: Catalytic Hydrogenation of Benzoic Acid Derivatives.[4][7]

    • Source: ResearchGate.[2]

    • Context: Discusses the use of Rh and Ru catalysts for cis-selective hydrogenation of arom
    • URL:

Sources

common impurities in commercial (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product Support & Troubleshooting Guide

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Scope: Purity profiling, impurity identification, and troubleshooting for CAS 146669-29-6 (and related stereoisomers).

Introduction: The Criticality of Stereochemistry

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic acid (often abbreviated as Cbz-ACHC ) is a conformationally constrained


-amino acid derivative. It serves as a critical scaffold in the synthesis of peptide mimetics, foldamers, and protease inhibitors (e.g., TACE inhibitors).

Unlike standard


-amino acids, the cyclohexane ring introduces complex stereochemical challenges. Commercial batches often degrade or fail QC not due to chemical decomposition, but due to diastereomeric contamination  (cis/trans scrambling) or regioisomers  carried over from the starting material synthesis.

This guide provides a self-validating system for identifying and removing these impurities.

Module 1: Impurity Profiling & Origins

The following diagram maps the genealogy of common impurities based on the standard synthetic route (Hydrogenation of 3-aminobenzoic acid


 Cbz Protection).

ImpurityGenealogy Start Starting Material (3-Aminobenzoic Acid) Step1 Step 1: Catalytic Hydrogenation (Rh/C or Ru/C) Start->Step1 Inter Intermediate: 3-Aminocyclohexanecarboxylic Acid Step1->Inter Imp2 Impurity B: Regioisomers (1,2- or 1,4-substituted) Step1->Imp2 Isomerization Step2 Step 2: Cbz Protection (Cbz-Cl + Base) Inter->Step2 Product Target Product: (1R,3S)-Cbz-ACHC (Cis) Step2->Product Imp1 Impurity A: Trans-Isomer (1R,3R) or (1S,3S) [Diastereomer] Step2->Imp1 Epimerization (High pH) Imp3 Impurity C: Benzyl Alcohol (Cbz Hydrolysis) Step2->Imp3 Hydrolysis Imp4 Impurity D: Dipeptide Dimer (Oligomerization) Step2->Imp4 Activation side-rxn

Figure 1: Genealogy of impurities in Cbz-ACHC synthesis. The critical control point for stereochemistry is the hydrogenation step and pH control during protection.

Module 2: The "Hidden" Impurities (Stereoisomers)

The primary challenge with (1R,3S)-Cbz-ACHC is distinguishing the desired cis-isomer from the trans-isomer contaminants.

The Diastereomer (Trans-Isomer)
  • Identity: (1S,3S) or (1R,3R)-3-(Carbobenzoxyamino)cyclohexanecarboxylic acid.

  • Origin:

    • Non-selective Hydrogenation: Reduction of 3-aminobenzoic acid typically yields a mixture of cis and trans isomers. If the commercial purification (recrystallization) was incomplete, the trans isomer remains [1, 2].

    • Epimerization: Exposure to strong bases during the Cbz-protection step can cause epimerization at the C1 (carboxylic acid) position, converting cis to trans.

  • Detection:

    • These are separable by standard C18 HPLC , but they often co-elute if the gradient is too steep.

    • Diagnostic: The trans isomer typically elutes slightly later than the cis isomer on C18 columns due to a flatter, more hydrophobic conformational profile.

The Enantiomer
  • Identity: (1S,3R)-3-(Carbobenzoxyamino)cyclohexanecarboxylic acid.

  • Origin: Failure in the chiral resolution step (if enzymatic resolution or chiral salt crystallization was used).

  • Detection: Invisible on standard C18 HPLC. Requires Chiral HPLC (e.g., Chiralpak AD-H or OD-H).

Module 3: Chemical Impurities & Byproducts

Benzyl Alcohol (BnOH)
  • Structure:

    
    
    
  • Origin: Hydrolysis of the Benzyl chloroformate (Cbz-Cl) reagent during the protection step or degradation of the Cbz group during storage in acidic/moist conditions [3].

  • Troubleshooting:

    • Symptom:[1][2][3][4][5][6] Strong UV absorbance at 254 nm but low abundance in Mass Spec (poor ionization).

    • Removal: High vacuum drying (volatile) or ether/hexane wash.

Regioisomers (1,2- or 1,4-Isomers)
  • Origin: Impurities in the 3-aminobenzoic acid starting material. 4-aminobenzoic acid derivatives are common contaminants [1].

  • Risk: These have different reactivities and will disrupt peptide folding angles.

Module 4: Troubleshooting & FAQs

Q1: I see a "shoulder" on my main HPLC peak. Is this the trans-isomer?

Likely, yes. The cis (1R,3S) and trans (1S,3S) diastereomers have similar polarities but distinct hydrodynamic volumes.

Protocol: Diastereomer Resolution Method To confirm, run the following gradient:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization, sharpening the acid peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 30 minutes (Slow gradient is critical).

  • Result: The cis isomer generally elutes first. The trans isomer elutes second.

Q2: My Mass Spec shows a peak at [M+107] or [M+108]. What is this?

This is Benzyl Alcohol .

  • Mechanism: The Cbz group is stable, but excess Cbz-Cl used in synthesis hydrolyzes to Benzyl Alcohol.

  • Impact: It is non-reactive in peptide coupling but affects weight-based stoichiometry.

  • Action: If present >1%, dry the sample under high vacuum at 40°C overnight.

Q3: The coupling efficiency is low (60-70%) despite the product being "pure".

Suspect Impurity D (Dimer/Oligomer) or Free Acid. If the carboxylic acid was accidentally activated (e.g., formation of anhydride) during the workup of the commercial material, you may have "dead" dimers.

  • Test: Check 1H NMR for signal doubling in the cyclohexane ring region (1.2 - 2.0 ppm).

  • Remediation: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane . The monomer crystallizes; dimers/oligomers usually remain in the mother liquor [4].

Module 5: Analytical Decision Tree

Use this flowchart to diagnose purity issues in your commercial batch.

TroubleshootingTree Start Issue: Unexpected Analytical Result Decision1 Is it a single peak on C18 HPLC? Start->Decision1 Yes1 Yes: Chemical Purity is likely high. Decision1->Yes1 Yes No1 No: Multiple Peaks detected. Decision1->No1 No Decision2 Check Chiral Purity. (Is it the correct Enantiomer?) Yes1->Decision2 Action1 Run Chiral HPLC (AD-H or OD-H Column) Decision2->Action1 Decision3 What is the separation? No1->Decision3 ResultA Shoulder / Close Elution (Delta < 1 min) Decision3->ResultA ResultB Distinct Peak (Different RT) Decision3->ResultB ActionA Suspect Diastereomer (Trans). Action: Recrystallize (EtOH/H2O). ResultA->ActionA ActionB Suspect Benzyl Alcohol or Regioisomer. Action: Check MS & NMR. ResultB->ActionB

Figure 2: Troubleshooting decision matrix for Cbz-ACHC analysis.

Summary of Specifications

ParameterAcceptance CriterionMethodNote
Appearance White to off-white powderVisualYellowing indicates amine oxidation.
Purity (HPLC) > 98.0%C18 Reverse PhaseArea normalization.
Diastereomeric Excess > 99:1 (cis:trans)C18 Slow GradientCritical for biological activity.
Enantiomeric Excess > 99.0% eeChiral HPLCRequired if used for chiral drugs.
Benzyl Alcohol < 0.5%GC or HPLCCommon residue.
Water Content < 1.0%Karl FischerHygroscopic nature.

References

  • PubChem. (1S,3S)-3-Aminocyclohexanecarboxylic acid (Trans-isomer data).[7] National Library of Medicine. Available at: [Link]

  • Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids (Analogous separation logic). CN108602758B.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups: Stability and Deprotection. Available at: [Link]

  • University of Wisconsin-Madison. Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. (Methodology for cyclic amino acid purification). Available at: [Link] (Generalized reference to Gellman Lab protocols for cyclic beta-amino acids).

Sources

stability issues of carbobenzoxy protected compounds under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Stability & Degradation of Carbobenzoxy (Cbz) Protected Compounds Document ID: TS-CBZ-004 Status: Active

Executive Summary: The Cbz Profile

The Carbobenzoxy (Cbz or Z) group is a cornerstone of orthogonal protection strategies, particularly in peptide synthesis.[1] It is defined by its stability to weak acids and bases , making it orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups.[2]

However, "stable" is relative. This guide addresses the specific failure modes where Cbz groups degrade unintentionally or fail to cleave cleanly, focusing on mechanistic causality.

Module A: Acidic Stability & Troubleshooting

Core Concept: Cbz is generally stable to mild acids (e.g., dilute HCl, TFA at RT) but cleaves under strong acidic conditions (HBr, HF, Lewis acids).

The "Push-Pull" of Acidolysis

Unlike Boc groups, which cleave via an


 mechanism in TFA, Cbz requires stronger protonation to destabilize the carbamate.
Diagnostic Workflow: Acidic Instability
SymptomProbable CauseTechnical ExplanationCorrective Action
Premature Cleavage in TFA High Temperature or Lewis Acid ContaminationWhile stable in 50% TFA/DCM, Cbz can degrade in neat TFA at elevated temperatures (>40°C) or if scavengers act as nucleophiles.Maintain

. Avoid adding strong nucleophiles (e.g., thioanisole) unless cleavage is intended.
Alkylation of Trp/Met/Tyr Benzyl Cation AttackUpon cleavage (intentional or accidental), the released benzyl carbocation (

) is a potent electrophile.
Mandatory: Use scavengers (Anisole, p-Cresol, or Thioanisole) to trap

.
Incomplete Removal (HBr) Moisture ContaminationHBr/AcOH cleavage requires anhydrous conditions. Water reduces the acidity function (

).
Use fresh 33% HBr in AcOH. Ensure system is anhydrous.
Mechanism & Scavenging Logic

The following diagram illustrates the cleavage pathway and the critical role of scavengers. Without a scavenger, the benzyl cation (


) will alkylate sensitive side chains on your molecule.

Cbz_Acidolysis Start Cbz-Protected Amine Protonation Protonated Intermediate (R-NH-C(OH)-OBn)+ Start->Protonation Strong Acid (HBr, HF, TfOH) Cleavage Fragmentation Protonation->Cleavage SN2/SN1 Carbamic Carbamic Acid (Unstable) Cleavage->Carbamic BnCation Benzyl Cation (Bn+) Cleavage->BnCation Product Free Amine Salt Carbamic->Product -CO2 SideReaction Alkylated Side Product (Trp-Bn, Tyr-Bn) BnCation->SideReaction No Scavenger (Attack on Nucleophiles) Scavenged Scavenged Adduct (Bn-Thioanisole) BnCation->Scavenged + Scavenger (e.g., Thioanisole)

Figure 1: Mechanism of acid-catalyzed Cbz cleavage showing the divergence between successful scavenging and unwanted alkylation side reactions.

Module B: Basic Stability & Hydantoin Formation

Core Concept: Cbz is resistant to nucleophilic bases (piperidine, morpholine) used for Fmoc removal. However, it is not immune to hydrolysis under harsh saponification conditions or specific cyclization pathways.

The Hydantoin Trap

A frequent, silent failure mode occurs in dipeptides. If the N-terminal is Cbz-protected and the C-terminal is an activated ester (or even during strong base treatment), the carbamate nitrogen can attack the amide carbonyl, forming a hydantoin derivative. This results in chain termination and loss of chirality.

Diagnostic Workflow: Basic Instability
SymptomConditionMechanismSolution
Loss of Cbz during Saponification NaOH/MeOH, HeatHydroxide attacks the carbamate carbonyl (slower than ester, but possible).Use LiOH in THF/Water at 0°C. Avoid reflux.
Unexpected Cyclization Dipeptide + BaseHydantoin Formation: Intramolecular attack of N-Cbz on the activated carbonyl.Avoid storing activated Cbz-dipeptides. Perform coupling immediately.
Fmoc Removal Issues Piperidine/DMFCbz is stable here. If loss occurs, check for contamination or "premature" hydrogenolysis (rare).Cbz is orthogonal to Fmoc.[1][2] Verify reagents.
Stability Matrix: Cbz vs. Common Reagents

The table below summarizes stability thresholds.

ReagentConditionCbz StabilityNotes
TFA Neat, 25°CStable Allows selective Boc removal in presence of Cbz.
HBr / AcOH 33%, RTUnstable Standard cleavage method (Acidolysis).
Piperidine 20% in DMFStable Allows selective Fmoc removal.
NaOH / LiOH 1M, RTMeta-Stable Stable for short durations; hydrolysis occurs with heat/time.

/ Pd-C
1 atm, RTUnstable Standard cleavage method (Hydrogenolysis).
Sodium in Liquid

-33°CUnstable Birch reduction conditions cleave Cbz.

Module C: Protocol Optimization (Cleavage)

To ensure "stability," one must also understand how to break it intentionally and cleanly.

Protocol 1: Standard Hydrogenolysis (The "Cleanest" Method)

Use when: Structure contains no sulfur (Met, Cys) or halogens that might poison the catalyst.

  • Dissolve substrate in MeOH or EtOH (add mild acid like HCl if amine product is volatile).

  • Add 5-10 wt% Pd/C catalyst under inert atmosphere (

    
    ). Warning:  Dry Pd/C is pyrophoric.
    
  • Purge with

    
     gas (balloon or Parr shaker).
    
  • Stir vigorously. Reaction is usually fast (1-4 hours).

  • Filter through Celite to remove Pd.

Protocol 2: Acidolysis with HBr (The "Tough" Method)

Use when: Substrate contains sulfur (poison to Pd) or is insoluble in alcohols.

  • Dissolve substrate in minimal AcOH.

  • Add 33% HBr in AcOH (approx. 5-10 equivalents).

  • Add Scavenger: Thioanisole (5-10 eq) is critical if Trp/Tyr/Met are present.

  • Stir at RT for 30-60 mins.

  • Precipitate by pouring into cold diethyl ether.

FAQ: Specific User Scenarios

Q: I am seeing partial cleavage of Cbz while removing a t-Butyl ester with TFA. Why? A: While Cbz is generally stable to TFA, the presence of "cation sponges" (like electron-rich aromatics in your molecule) can accelerate cleavage by shifting the equilibrium.

  • Fix: Ensure your TFA is anhydrous and perform the reaction at 0°C. If the problem persists, switch to a more labile amine protection (like Boc) or a more stable ester (like benzyl, though this removes orthogonality).

Q: Can I use Cbz protection on a peptide containing Methionine? A: Yes, but you cannot use Hydrogenolysis for removal (Sulfur poisons Palladium). You must use Acidolysis (HBr/AcOH) or Liquid HF .

  • Tip: Ensure you use a scavenger (thioanisole) to prevent S-alkylation by the benzyl cation.

Q: My Cbz group fell off during a reaction with


. 
A:  This is expected. 

is a strong Lewis acid often used to demethylate ethers; it will coordinate to the carbamate oxygen and facilitate cleavage. Cbz is not stable to strong Lewis acids (

).

Visualizing Orthogonality

Orthogonality_Map cluster_0 Protecting Groups cluster_1 Reagents Cbz Cbz (Z) TFA TFA (Acid) Cbz->TFA STABLE Piperidine Piperidine (Base) Cbz->Piperidine STABLE H2Pd H2 / Pd-C Cbz->H2Pd CLEAVED Boc Boc Boc->TFA CLEAVED Boc->Piperidine STABLE Boc->H2Pd STABLE Fmoc Fmoc Fmoc->TFA STABLE Fmoc->Piperidine CLEAVED Fmoc->H2Pd STABLE

Figure 2: Orthogonality Map demonstrating the stability of Cbz relative to Boc and Fmoc under standard deprotection conditions.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[3] John Wiley & Sons.

  • Cbz-Protected Amino Groups: Stability and Cleavage . Organic Chemistry Portal. [Link]

  • Synthesis of Hydantoin Containing Peptide Products.
  • Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]

Sources

Technical Support Center: Cbz Group Removal Without Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket ID: CBZ-DEPROT-NONH2 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

While catalytic hydrogenolysis (


, Pd/C) is the gold standard for Benzyloxycarbonyl (Cbz/Z) removal, it is often non-viable due to safety constraints (no gas cylinders allowed), equipment limitations, or chemoselectivity issues (presence of alkenes, alkynes, or sulfur-containing groups that poison catalysts).

This guide details three chemically distinct, non-hydrogenolytic protocols: Acidolysis (Brute Force), Lewis Acid-Mediated Cleavage (Precision), and Nucleophilic Scavenging (Modern/Mild).

Decision Matrix: Method Selection

Before selecting a protocol, identify your substrate's constraints using the logic flow below.

Cbz_Removal_Decision Start Substrate Analysis Reducible Contains Alkenes/Alkynes? Start->Reducible AcidSensitive Acid Sensitive? (e.g., Boc, tBu) Reducible->AcidSensitive Yes (Avoid Reduction) Sulfur Contains Sulfur (Met/Cys)? Reducible->Sulfur No Method_TMSI Method B: TMSI/BBr3 (Lewis Acid) AcidSensitive->Method_TMSI No (Anhydrous conditions) Method_Thiol Method C: Thiol/Base (Nucleophilic) AcidSensitive->Method_Thiol Yes (Mild conditions) Method_HBr Method A: HBr/AcOH (Standard Acidolysis) Sulfur->Method_HBr Yes (Poison Risk) Method_TransH Method D: Transfer Hydrogenation (Pd/C + Cyclohexene) Sulfur->Method_TransH No (Gas-free H2) Method_TMSI->Method_HBr If Lewis Acid Fails

Figure 1: Decision tree for selecting a non-hydrogenolytic Cbz deprotection strategy based on functional group compatibility.

Module 1: Acidolytic Cleavage (HBr in Acetic Acid)

Best for: Peptides, robust organic molecules, substrates with sulfur (Met, Cys) or alkenes. Avoid if: Substrate contains acid-labile groups (Boc, t-Butyl esters, Trityl).

The Mechanism

Unlike hydrogenation, which reduces the benzyl bond, acidolysis works via an


 mechanism. The carbonyl oxygen is protonated, and the bromide ion acts as a nucleophile to displace the benzyl group, forming benzyl bromide and a carbamic acid (which spontaneously decarboxylates).
Critical Protocol: The "Scavenger" Rule

WARNING: The cleavage generates a benzyl cation equivalent (or benzyl bromide). Without a scavenger, this electrophile will re-attach to nucleophilic residues (Tyrosine, Tryptophan, Methionine) leading to permanent alkylation byproducts.

Reagents:

  • 33% HBr in Glacial Acetic Acid (Commercial grade).

  • Scavenger Cocktail: Thioanisole (recommended) or Pentamethylbenzene.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • Dissolution: Dissolve the substrate (1.0 eq) in minimal glacial acetic acid or TFA.

  • Scavenger Addition: Add Thioanisole (5.0 eq). Note: This acts as a "sink" for the benzyl carbocations.

  • Acidolysis: Add 33% HBr/AcOH solution (approx. 10–20 eq of HBr) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by HPLC/TLC.

    • Endpoint: Disappearance of starting material.[1]

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into cold Diethyl Ether (

      
      ).
      
    • The amine hydrobromide salt usually precipitates. Filter and wash with cold ether.

  • Workup (Extraction Method):

    • Evaporate volatiles under reduced pressure (

      
      ).
      
    • Partition residue between water and

      
      . Wash the aqueous layer with 
      
      
      
      to remove benzyl bromide and scavengers.
    • Lyophilize the aqueous layer to get the amine salt.

Module 2: Lewis Acid-Mediated Deprotection (TMSI)

Best for: Aprotic substrates, rapid cleavage, cases where protic acids (HBr) cause side reactions. Reagent: Iodotrimethylsilane (TMSI).

The Science

TMSI activates the carbamate oxygen via silylation (


 bond formation), followed by iodide attack on the benzyl carbon. This is a "Push-Pull" mechanism that operates under strictly anhydrous conditions.

Reagents:

  • TMSI (Commercial or generated in situ from TMSCl + NaI).

  • Solvent: Dry Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Protocol:

  • In Situ Generation (Cheaper/Fresher):

    • Suspend Sodium Iodide (NaI, 4.0 eq) in dry MeCN under Argon.

    • Add Trimethylsilyl Chloride (TMSCl, 4.0 eq). Stir 10 mins until the solution turns yellow/cloudy (NaCl precipitation).

  • Addition: Add the Cbz-protected substrate (1.0 eq) dissolved in MeCN.

  • Reaction: Stir at RT for 1–2 hours.

    • Observation: The solution may darken due to

      
       liberation.
      
  • Quenching:

    • Cool to

      
      .
      
    • Add Methanol (MeOH) to quench excess TMSI.

    • Critical Step: The reaction generates Benzyl Iodide , a potent alkylating agent.[2][3]

  • Purification:

    • Concentrate in vacuo.

    • Redissolve in water/buffer. Wash with

      
       to remove benzyl iodide.
      
    • If the product is iodine-stained, wash the organic extract with 10% Sodium Thiosulfate (

      
      ).
      
Module 3: Soft Nucleophilic Cleavage (Thiol-Mediated)

Best for: Highly sensitive substrates, late-stage functionalization where acids and Lewis acids are too harsh. Reference: Org. Lett. 2022, 24, 3736–3740.[4]

The Science

This method utilizes a soft nucleophile (2-Mercaptoethanol) in a polar aprotic solvent to attack the benzylic position. It is chemically orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.

Step-by-Step Protocol:

  • Mixture: Dissolve substrate (1.0 eq) in DMAc (Dimethylacetamide).

  • Reagents: Add

    
     (3.0 eq) and 2-Mercaptoethanol (5.0 eq).
    
  • Conditions: Heat to

    
     for 4–12 hours.
    
  • Workup: Dilute with EtOAc, wash with water/brine. The Cbz group is converted into a benzyl thioether byproduct which stays in the organic phase (if product is water soluble) or is separated via chromatography.

Comparative Data Analysis
FeatureHBr / AcOHTMSI (Lewis Acid)Thiol / K3PO4Transfer Hydrogenation*
Mechanism Acidolysis (

)
Silyl-activation / Iodide attackNucleophilic SubstitutionPd-Catalyzed Reduction
Alkenes/Alkynes Safe Safe Safe Unsafe (Reduces)
Boc/tBu Groups Unsafe (Cleaves)Variable (Time dependent)Safe Safe
Sulfur (Met/Cys) Safe (with scavenger)Risk (Alkylation)Safe Unsafe (Poisons Cat.)
Byproducts Benzyl BromideBenzyl IodideBenzyl ThioetherToluene

*Note: Transfer Hydrogenation (e.g., Pd/C + Cyclohexene) is included for comparison. It avoids gas cylinders but is chemically identical to hydrogenation.

Troubleshooting & FAQs

Q1: I cannot use H2 gas cylinders, but my molecule has no alkenes. Can I still use Palladium? A: Yes. You should use Transfer Hydrogenation .[2]

  • Protocol: Dissolve substrate in Ethanol. Add 10% Pd/C (10 wt%).[1] Add Ammonium Formate (5-10 eq) or Cyclohexene (10-20 eq). Reflux for 1-2 hours.

  • Why: Ammonium formate decomposes to release

    
     and 
    
    
    
    in situ on the catalyst surface. It requires no high-pressure equipment.

Q2: I used HBr/AcOH and my yield is low; I see a new impurity with +90 mass units. A: You likely alkylated your product with the benzyl cation.

  • Fix: You must add Thioanisole or Pentamethylbenzene as a scavenger. If your molecule has a Tryptophan or Tyrosine, this is mandatory.

Q3: Is TMSI compatible with silyl ethers (TBDMS/TBS)? A: No. TMSI is a potent silyl-cleaving agent. It will deprotect TBS ethers faster than it cleaves Cbz groups. Use the Thiol/Base method (Module 3) instead.

References
  • Greene's Protective Groups in Organic Synthesis , 5th Ed. Wuts, P.G.M. Wiley-Interscience. (Standard reference for HBr and Lewis Acid protocols).

  • TMSI Deprotection Mechanism: Lott, R. S.; Chauhan, V. S.; Stammer, C. H. "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, 1979, 495-496. [4]

  • Nucleophilic Deprotection (Thiol): Scattolin, T.; Gharbaoui, T.; Chen, C. "Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol."[4][5] Organic Letters, 2022, 24, 3736–3740.[4]

  • Transfer Hydrogenation Review: Anantharamaiah, G. M.; Sivanandaiah, K. M. "Transfer hydrogenation: A convenient method for the removal of some commonly used protecting groups in peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 1977, 490-491. [4][2]

Sources

Validation & Comparative

Cytotoxicity Profiling of Novel Cyclohexanecarboxylic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Chemical Context

Novel cyclohexanecarboxylic acid derivatives are emerging as high-value scaffolds in drug discovery, particularly as inhibitors of metabolic enzymes (e.g., DGAT1, dihydroorotate dehydrogenase) and as anti-inflammatory agents. However, their specific physicochemical properties—lipophilicity, acidity, and metabolic targeting—introduce unique artifacts into standard cytotoxicity assays.

The Core Challenge: Many of these compounds are designed to modulate mitochondrial function or lipid metabolism. Consequently, assays that rely on metabolic conversion (like MTT/MTS) often yield false negatives (hyper-metabolism masking cell death) or false positives (metabolic inhibition mimicking cell death without lysis).[1] Furthermore, the free carboxylic acid moiety can alter the pH of unbuffered culture media, skewing pH-sensitive colorimetric readouts.

This guide evaluates the reliability of common cytotoxicity assays for this specific chemical class and proposes a self-validating multi-parametric workflow.

Comparative Analysis of Cytotoxicity Assays

Table 1: Assay Performance Matrix for Cyclohexanecarboxylic Acid Derivatives
Assay TypeReadout MechanismSensitivityInterference Risk (High/Med/Low)Suitability for this Class
ATP Luminescence (e.g., CellTiter-Glo)Quantifies ATP (indicator of metabolically active cells)High (<10 cells/well)Low Recommended Primary Screen. High sensitivity for potent derivatives; less prone to chemical interference.[1]
Tetrazolium Reduction (MTT/MTS)Mitochondrial reductase converts dye to formazanModerate (~1000 cells/well)High Use with Caution. Metabolic inhibitors (common in this class) cause false cytotoxicity signals.[1] Acidic pH can shift phenol red spectra.[1]
LDH Release Lactate Dehydrogenase leakage (membrane rupture)ModerateLow Recommended Validation. Confirms true necrosis/lysis vs. metabolic arrest (cytostasis).[1]
Impedance (e.g., xCELLigence)Electrical resistance (cell attachment/morphology)HighLow Excellent for Kinetics. Distinguishes transient morphology changes from cell death.[1]
Expert Insight: The "Metabolic Trap" of MTT

Cyclohexanecarboxylic acid derivatives frequently target enzymes like DGAT1 or induce Reactive Oxygen Species (ROS) (Zhang et al., 2024).

  • Scenario A (ROS Induction): If your compound induces ROS, it may chemically reduce the MTT tetrazolium salt extracellularly, creating a purple color even if cells are dead. Result: False Viability.

  • Scenario B (Mitochondrial Inhibition): If your compound inhibits mitochondrial respiration (a common off-target effect of lipophilic acids) without killing the cell immediately, MTT reduction stops. Result: False Toxicity.[1]

Recommended Experimental Workflow

To ensure data integrity (E-E-A-T), do not rely on a single endpoint.[1] Use this "Triangulation Protocol" to cross-verify hits.

Visualization: Assay Selection Logic

AssayWorkflow Start Novel Cyclohexanecarboxylic Acid Compound Solubility Step 1: Solubility & pH Check (Buffer with HEPES) Start->Solubility Primary Step 2: Primary Screen (ATP Luminescence) Solubility->Primary Decision Result Analysis Primary->Decision Hit Potent Hit (Low ATP) Decision->Hit Signal Drop NoEffect No Effect Decision->NoEffect Signal Stable Validation Step 3: Validation (LDH Release Assay) Hit->Validation Outcome1 Low ATP + High LDH = TRUE CYTOTOXICITY Validation->Outcome1 Outcome2 Low ATP + Low LDH = CYTOSTASIS / METABOLIC ARREST Validation->Outcome2

Figure 1: Decision matrix for distinguishing true cytotoxicity from metabolic arrest.

Detailed Protocol: The "Self-Validating" ATP Assay

This protocol is optimized for lipophilic carboxylic acids to prevent precipitation and pH artifacts.

Phase 1: Compound Preparation (Critical Step)[1]
  • Solubilization: Dissolve the cyclohexanecarboxylic acid derivative in DMSO to create a 1000x stock (e.g., 10 mM).

  • Buffering: Dilute the stock into culture media supplemented with 25 mM HEPES .

    • Why? Carboxylic acids can locally lower pH.[1] Standard bicarbonate buffers may not cope, shifting phenol red to yellow (mimicking acidification/metabolism).[1] HEPES stabilizes pH at 7.4.[1]

  • Precipitation Check: Inspect wells under 10x microscopy before adding cells. Lipophilic cyclohexane rings often crash out in aqueous media.[1] If crystals are visible, data is invalid.[1]

Phase 2: The ATP Luminescence Screen

Reference Standard: CellTiter-Glo® or equivalent.

  • Seeding: Plate cells (e.g., HepG2, A549) at 3,000–5,000 cells/well in 96-well opaque-walled plates.[1] Incubate 24h.

  • Treatment: Add compound (dose-response: 0.1 µM – 100 µM). Include a Vehicle Control (DMSO) and a Positive Control (e.g., Staurosporine) .[1]

  • Exposure: Incubate for 24h – 48h.

  • Lysis/Detection: Add ATP reagent equal to culture volume (1:1 ratio).[1]

  • Orbit Shake: Shake for 2 minutes to induce cell lysis.

  • Equilibration: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read: Measure luminescence (integration time: 0.5–1 sec).

Phase 3: The LDH Validation (Multiplexing Option)

Do not discard the supernatant if using a non-lytic LDH kit.

  • Before adding ATP reagent, transfer 50 µL of supernatant to a fresh plate.

  • Add LDH reaction mix.[1]

  • Interpretation:

    • High ATP / Low LDH: Healthy Cells.[1]

    • Low ATP / High LDH: Necrosis/Late Apoptosis (True Cytotoxicity).[1]

    • Low ATP / Low LDH: Growth Arrest (Cytostatic) or Metabolic Inhibition (False Positive in MTT, True Hit in ATP but mechanism is non-lethal).[1]

Mechanism of Action & Interference

Understanding why an assay fails is as important as the result itself. The diagram below illustrates the interference pathways specific to this compound class.

Mechanism Compound Cyclohexanecarboxylic Acid Derivative Path1 Pathway A: True Cell Death Compound->Path1 Path2 Pathway B: Mitochondrial Inhibition (No Lysis) Compound->Path2 Path3 Pathway C: Chemical Reduction (ROS Generation) Compound->Path3 ATP ATP Assay (Luminescence) Path1->ATP Signal DECREASE (Accurate) MTT MTT Assay (Colorimetric) Path1->MTT Signal DECREASE (Accurate) Path2->ATP Signal DECREASE (Accurate for Metabolism) Path2->MTT Signal DECREASE (FALSE TOXICITY) Path3->ATP No Interference (Accurate) Path3->MTT Signal INCREASE (FALSE VIABILITY)

References

  • Petty, R. D., et al. (1995). "Comparison of MTT and ATP-based assays for the measurement of viable cell number."[2] Journal of Bioluminescence and Chemiluminescence. Link

  • Zhang, G., et al. (2024). "A Novel Synthesized Cyclohexane-Hydroxytyrosol Derivative Suppresses Ovarian Cancer Cell Growth Through Inducing Reactive Oxidative Species."[3] Antioxidants & Redox Signaling.[1][3] Link

  • Gupte, A., et al. (2014). "Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors." European Journal of Medicinal Chemistry. Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays."[1] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Wang, P., et al. (2010). "Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols."[4] PLoS ONE. Link[1]

Sources

Bridging the Chasm: In Vitro vs. In Vivo Activity of Peptide Mimetics

[1][2]

Executive Summary

The translation of peptide therapeutics from the petri dish to the patient is notoriously difficult.[1] While native peptides offer exquisite specificity and high potency (in vitro), they frequently fail in vivo due to two primary failure modes: rapid proteolytic degradation and poor membrane permeability.[1]

This guide analyzes the performance gap between native peptides and peptide mimetics (specifically stapled peptides and cyclic peptidomimetics).[1] We focus on the causality of failure and the engineering strategies—such as hydrocarbon stapling—that bridge this gap.[1] We present a case study of the p53-MDM2 inhibitor ALRN-6924 , supported by rigorous experimental protocols and comparative data.

Part 1: The Translation Gap (Mechanistic Analysis)

To engineer a successful peptidomimetic, one must understand why native peptides fail.[1] The discrepancy between


1
The Stability Paradox
  • In Vitro (Biochemical): In a buffer solution, a linear peptide binds its target perfectly.[1]

  • In Vivo: Serum proteases (e.g., trypsin, chymotrypsin) and tissue peptidases recognize the flexible peptide backbone, cleaving it within minutes (

    
     min).[1]
    
  • The Mimetic Solution: Stapling (covalent linkage of side chains) or Cyclization constrains the backbone, burying the amide bonds and sterically hindering protease access.[1]

The Permeability Barrier[1]
  • In Vitro (Cell-Free): No membrane exists to block the peptide.[1]

  • In Vivo (Intracellular Targets): The peptide must cross the lipid bilayer.[1] Native peptides are often too polar and flexible.[1]

  • The Mimetic Solution: Mimetics are designed to be "chameleonic"—masking polar groups via intramolecular hydrogen bonds (IMHBs) to pass through the lipophilic membrane, then re-exposing them to bind the target inside the cell.[1]

Visualization: The Stability-Permeability Trade-off

The following diagram illustrates the structural evolution from a labile linear peptide to a robust mimetic.

PeptideEvolutionLinearNative Linear Peptide(High Affinity, Low Stability)ProteaseSerum ProteasesLinear->ProteaseExposed BackboneMembraneCell Membrane(Lipid Bilayer)Linear->MembranePolar SurfaceDegradationRapid Degradation(Inactive Fragments)Protease->DegradationCleavageStapledStapled/Cyclic Mimetic(Helical Constraint)Stapled->ProteaseSteric ShieldingStapled->MembraneHydrophobic PatchTargetIntracellular Target(e.g., MDM2)Membrane->TargetBlockedMembrane->TargetCytosolic Entry

Caption: Figure 1. Mechanism of Action: Native peptides succumb to proteolysis or membrane rejection, while mimetics utilize conformational constraint to survive serum and penetrate cells.[1]

Part 2: Comparative Performance Data (Case Study)

The following data compares a native p53 peptide sequence against ALRN-6924 , a stapled alpha-helical peptide designed to inhibit MDM2/MDMX. This illustrates the dramatic shift in pharmacokinetic (PK) properties.[1]

Table 1: Native vs. Mimetic Performance Metrics
ParameterNative p53 Peptide (Linear)ALRN-6924 (Stapled Mimetic)Impact on Drug Development
Target Affinity (

)
~10–50 nM< 1 nMPotency: Mimetic locks the bioactive

-helix, increasing affinity.
Serum Half-life (

)
< 15 minutes~5.4 hours (Human)Dosing: Enables viable dosing schedules (e.g., once/twice weekly).
Cellular Uptake < 1%High (Active/Passive)Efficacy: Allows targeting of intracellular protein-protein interactions.[1]
Protease Resistance Low (Trypsin sensitive)High (Steric hindrance)Stability: Survives circulation to reach the tumor site.[1]
In Vivo Efficacy None (Degraded before effect)Tumor Regression (Xenograft)Translation: Correlation between mechanism and phenotype.

Data Source: Aggregated from PNAS (2013) and Phase 1 Clinical Data (2021).

Part 3: Experimental Workflow & Protocols

To validate a peptide mimetic, you must prove it survives the biological environment.[1]

Protocol A: Plasma Stability Assay (LC-MS/MS)

Objective: Quantify the metabolic stability of the mimetic in human/mouse plasma compared to the native peptide.

Reagents:

  • Pooled Human/Mouse Plasma (heparinized).[1]

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or isotopically labeled peptide).[1]

  • Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Step-by-Step Methodology:

  • Preparation: Thaw plasma at 37°C. Spiking solution: Dilute test compound to 100 µM in PBS.

  • Incubation: Add 2 µL of spiking solution to 198 µL of plasma (Final conc: 1 µM). Incubate at 37°C in a shaking water bath.

  • Sampling: At time points

    
     min, remove 30 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 120 µL of ice-cold Extraction Solvent containing the Internal Standard. Vortex for 1 min to precipitate proteins.

  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS (C18 column). Monitor the parent ion transition (MRM mode).

  • Calculation: Plot

    
     vs. time. Calculate 
    
    
    .[1]

Success Criteria: A viable mimetic candidate should exhibit


1
Protocol B: Caco-2 Permeability Assay (Optimized for Peptides)

Objective: Predict oral bioavailability and cellular permeability.[1][2] Note that standard Caco-2 protocols often fail for peptides due to adsorption; this protocol includes modifications.[1]

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate filters (

    
     pore size). Culture for 21 days to form a differentiated monolayer.
    
  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

    
    .[1]
    
  • Adsorption Control (Critical): Pre-incubate the receiver plate with 1% BSA to prevent peptide sticking to the plastic, which mimics false low permeability.[1]

  • Transport Study:

    • Apical (A) to Basolateral (B): Add 10 µM peptide in HBSS (pH 6.[1]5) to the apical chamber.[1]

    • Receiver: HBSS (pH 7.[1]4) in the basolateral chamber.[1]

  • Sampling: Take 100 µL samples from the receiver side at 60 and 120 min. Replace volume with fresh buffer.[1]

  • Quantification: Analyze via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability (

    
    ):
    
    
    
    Where
    
    
    is the flux rate,
    
    
    is the surface area, and
    
    
    is the initial concentration.[1]

Interpretation:

  • 
    : Low permeability (Injection likely required).[1]
    
  • 
    : High permeability (Potential for oral delivery).
    

Part 4: The Development Funnel

The following flowchart outlines the decision logic for advancing a peptide mimetic from screening to in vivo validation.

DevelopmentFunnelPhase11. Library Screening(Phage Display / mRNA)Gate1High Affinity?Phase1->Gate1Phase22. Chemical Modification(Stapling / Cyclization)Phase33. In Vitro Profiling(Stability & Affinity)Phase2->Phase3Gate2Stable in Serum?Phase3->Gate2Phase44. Cellular Assays(Target Engagement / Reporter)Gate3Cell Permeable?Phase4->Gate3Phase55. In Vivo Models(PK / Xenograft)Gate1->Phase1No (Rescreen)Gate1->Phase2YesGate2->Phase2Unstable (Optimize Staple)Gate2->Phase4t1/2 > 60minGate3->Phase2Impermeable (Change Charge)Gate3->Phase5Active

Caption: Figure 2. The Optimization Funnel. Critical "Go/No-Go" decisions rely on sequential validation of affinity, stability, and permeability before animal testing.

References

  • Chang, Y.S., et al. (2013). Stapled

    
    -helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy.[1][3] Proceedings of the National Academy of Sciences (PNAS).[1] 
    
  • Meric-Bernstam, F., et al. (2021). Phase I Trial of ALRN-6924, a Dual Inhibitor of MDMX and MDM2, in Patients with Solid Tumors and Lymphomas Bearing Wild-type TP53. Clinical Cancer Research.

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier.[1] European Journal of Medicinal Chemistry.

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions.[1] Drug Discovery Today.

  • Wang, S., et al. (2014). Advances in peptide drug discovery and delivery.[1] Drug Discovery Today.

Safety Operating Guide

(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid: Proper Disposal Procedures

[1][2][3]

Executive Summary & Operational Context[1][2][3][4][5]

Effective chemical hygiene extends beyond synthesis; it encompasses the "Cradle-to-Grave" lifecycle of the material.[1][2][3] (1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic Acid (CAS: 115962-35-1 or stereoisomeric equivalents) is a protected amino acid derivative commonly used as a chiral building block in drug development.[1][2][3]

While not classified as P-listed (acutely toxic) or U-listed (toxic) under specific RCRA designations, this compound presents specific disposal challenges due to its acidic functionality and carbamate (Cbz) protecting group .[1][3] Improper disposal can lead to environmental persistence of nitrogenous organic compounds and potential regulatory violations under local and federal (EPA) guidelines.[1][3]

This guide provides a self-validating workflow for the segregation, packaging, and disposal of this compound, ensuring safety and regulatory compliance.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material's properties to select the correct waste stream.[1]

PropertyDataOperational Implication
Chemical Structure C₁₅H₁₉NO₄Contains organic carbon and nitrogen; requires high-temp incineration.[1][2][3]
Functional Groups Carboxylic Acid (-COOH), Carbamate (-NH-CO-O-Bn)Acidic: Do not mix with cyanides/sulfides.[1][2][3] Combustible: Segregate from oxidizers.[1][3]
Physical State White Solid / PowderDust hazard; requires particulate protection (N95/P100) during transfer.[1][2][3]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3] Irrit.)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][2]
Solubility Soluble in DMSO, Methanol, DCM; Low in WaterDictates liquid waste stream selection (Halogenated vs. Non-Halogenated).[1][2]

Waste Stream Decision Logic

The disposal pathway is determined by the physical state of the waste and the solvent matrix it is dissolved in.[3]

The "Why" Behind Segregation
  • Halogenated vs. Non-Halogenated: This compound contains Carbon, Hydrogen, Nitrogen, and Oxygen.[1][4] It is Non-Halogenated .[1][3][5][4][6][7] However, if it is dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture must be treated as Halogenated Waste .[1] This is critical because halogenated waste requires more expensive, specialized incineration to prevent the formation of dioxins.[1]

  • Acidic Compatibility: As a carboxylic acid, this compound can protonate other species in a waste container.[1][3] NEVER add this directly to a waste container containing Cyanide salts (generates HCN gas) or Sulfide salts (generates H₂S gas).[1][3]

Workflow Diagram: Waste Stream Selection

WasteSegregationStartWaste Material:(1R,3S)-3-(Carbobenzoxyamino)cyclohexanecarboxylic AcidStateCheckDetermine Physical StateStart->StateCheckSolidSOLID Phase(Pure compound, silica gel, contaminated wipes)StateCheck->SolidDry MaterialLiquidLIQUID Phase(Reaction mixtures, mother liquor)StateCheck->LiquidDissolvedBin_SolidSOLID CHEMICAL WASTELabel: 'Organic Solid, Irritant'Solid->Bin_SolidDouble bag if dustySolventCheckIdentify Solvent MatrixLiquid->SolventCheckHaloHalogenated Solvent?(DCM, Chloroform, DCE)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent?(MeOH, DMSO, EtOAc, DMF)SolventCheck->NonHaloNo HalogensBin_HaloHALOGENATED LIQUID WASTELabel: 'Halogenated Organic, Acidic'Halo->Bin_HaloBin_NonHaloNON-HALOGENATED LIQUID WASTELabel: 'Non-Halogenated Organic, Acidic'NonHalo->Bin_NonHalo

Caption: Decision matrix for segregating this compound based on physical state and solvent composition.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Excess Reagent)

Use this for: Expired pure compound, contaminated weighing boats, silica gel from columns.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar compatible with solid hazardous waste.[1][3]

  • Packaging:

    • If the powder is fine/dusty, place the material inside a clear zip-lock bag before placing it into the waste drum to minimize inhalation risk for EHS personnel.[1][3]

  • Labeling:

    • Constituents: this compound (95%+).[1][2][3]

    • Hazards: Check "Irritant" and "Toxic" (standard precaution).[1][3]

  • Verification: Ensure the lid is screwed on tightly. Do not overfill (leave 10% headspace).[1][3]

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Use this for: Quenched reactions, mother liquors, washes.[1][2]

  • Quenching (Critical Step):

    • If the mixture contains reactive reagents (e.g., thionyl chloride, strong bases) used during synthesis, these must be quenched before disposal.[1]

    • Self-Validating Check: Measure the pH.[1][3][8] Ensure pH is between 3 and 10. If highly acidic (pH < 2) due to excess acid, neutralize carefully with Sodium Bicarbonate before adding to the organic waste stream to prevent drum corrosion.[1]

  • Segregation:

    • Scenario 1 (DCM/Chloroform): Pour into Halogenated waste carboy.[1][3]

    • Scenario 2 (Ethyl Acetate/Methanol/DMF): Pour into Non-Halogenated waste carboy.[1][3]

  • Documentation: Record the approximate volume and concentration on the waste tag.

Protocol C: Empty Container Management (Triple Rinse)

Regulatory Standard: EPA 40 CFR 261.7[1][3]

  • Triple Rinse: Rinse the empty original bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[1]

  • Rinsate Disposal: Pour all three rinses into the appropriate Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label. Mark "EMPTY" clearly.

  • Disposal: The container can now be discarded in standard glass trash or recycled, depending on local facility rules.

Spill Management & Emergency Response

In the event of a spill, immediate action is required to prevent exposure and contamination.

Spill Response Workflow

SpillResponseAlertSPILL DETECTEDAlert PersonnelAssessAssess Hazard(Is it >100g? Is it in solution?)Alert->AssessPPEDon PPE(Nitrile Gloves, Goggles, Lab Coat)Assess->PPETypeSpill Type?PPE->TypeSolidSpillSOLID (Powder)Avoid creating dustType->SolidSpillLiquidSpillLIQUID (Solution)Absorb solventType->LiquidSpillActionSolidSweep/ScoopUse dustpan or wet paper towelSolidSpill->ActionSolidActionLiquidAbsorbUse Vermiculite or Spill PadsLiquidSpill->ActionLiquidDisposeDISPOSEPlace debris in Hazardous Waste BinActionSolid->DisposeActionLiquid->Dispose

Caption: Emergency workflow for managing spills of this compound.

Regulatory Compliance (RCRA)[1][3][10]

While this specific compound is not explicitly listed on the EPA's P or U lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and the "Mixture Rule."[1]

  • Waste Code Assignment:

    • If pure: Generally classified as Non-Regulated for transport but Hazardous Waste for disposal due to toxicity/irritant potential.[1][3]

    • If in Solvents: The waste code follows the solvent.[3][5][7]

      • F003: Spent non-halogenated solvents (Methanol, Acetone, Ethyl Acetate).[1]

      • F002: Spent halogenated solvents (DCM).

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.[1][3]

    • Containers must remain closed unless adding waste (40 CFR 262.15).[1][3]

References

  • PubChem. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride (Precursor/Related Structure Data). National Library of Medicine.[1][3] Available at: [Link][1][3]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][3] RCRA Orientation Manual.[1][3] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1][3] ACS Center for Lab Safety.[1][3] Available at: [Link][1][3]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.